Product packaging for 3-Chlorooctane-1-thiol(Cat. No.:CAS No. 61661-23-2)

3-Chlorooctane-1-thiol

Cat. No.: B15458408
CAS No.: 61661-23-2
M. Wt: 180.74 g/mol
InChI Key: LUWUOKVUBFDXAJ-UHFFFAOYSA-N
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Description

3-Chlorooctane-1-thiol is a useful research compound. Its molecular formula is C8H17ClS and its molecular weight is 180.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17ClS B15458408 3-Chlorooctane-1-thiol CAS No. 61661-23-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61661-23-2

Molecular Formula

C8H17ClS

Molecular Weight

180.74 g/mol

IUPAC Name

3-chlorooctane-1-thiol

InChI

InChI=1S/C8H17ClS/c1-2-3-4-5-8(9)6-7-10/h8,10H,2-7H2,1H3

InChI Key

LUWUOKVUBFDXAJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCS)Cl

Origin of Product

United States

Foundational & Exploratory

Synthesis and Purification of 3-Chlorooctane-1-thiol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic route and purification methodology for 3-Chlorooctane-1-thiol, a specialty chemical with potential applications in pharmaceutical and materials science research. Due to the limited availability of direct literature on this specific molecule, this document outlines a robust, two-step synthetic pathway commencing from the readily available precursor, octan-1,3-diol. The synthesis involves a selective chlorination of the secondary alcohol followed by the conversion of the primary alcohol to a thiol functionality. Detailed experimental protocols, quantitative data presented in tabular format, and logical workflow diagrams generated using Graphviz are provided to facilitate the reproduction of this synthesis and purification scheme in a laboratory setting.

Introduction

This compound is a bifunctional molecule containing both a reactive thiol group and a secondary alkyl chloride. This unique combination of functional groups makes it a potentially valuable building block in organic synthesis, particularly for the development of novel pharmaceutical agents and functionalized materials. The thiol moiety can undergo a variety of transformations, including disulfide bond formation, Michael additions, and reactions with electrophiles, while the secondary chloride offers a site for nucleophilic substitution. This guide details a hypothetical, yet chemically sound, laboratory-scale synthesis and purification protocol for this compound.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a two-step process starting from octan-1,3-diol. The overall synthetic scheme is depicted below.

Synthesis_Pathway start Octan-1,3-diol intermediate 3-Chlorooctan-1-ol start->intermediate SOCl2, Pyridine Toluene, 0 °C to rt final This compound intermediate->final 1. MsCl, Et3N, DCM 2. Thiourea, EtOH 3. NaOH(aq)

Caption: Proposed two-step synthesis of this compound.

The initial step involves the selective chlorination of the secondary hydroxyl group of octan-1,3-diol to yield 3-chlorooctan-1-ol. The subsequent step is a two-part conversion of the primary alcohol in 3-chlorooctan-1-ol to the desired thiol.

Experimental Protocols

Step 1: Synthesis of 3-Chlorooctan-1-ol

This procedure details the selective chlorination of the secondary alcohol in octan-1,3-diol using thionyl chloride in the presence of pyridine. Pyridine acts as a base to neutralize the HCl generated during the reaction.

Reaction Scheme:

Step1_Reaction Octan-1,3-diol Octan-1,3-diol 3-Chlorooctan-1-ol 3-Chlorooctan-1-ol Octan-1,3-diol->3-Chlorooctan-1-ol SOCl2, Pyridine Toluene

Caption: Chlorination of octan-1,3-diol.

Methodology:

  • To a solution of octan-1,3-diol (14.6 g, 100 mmol) in anhydrous toluene (200 mL) in a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of thionyl chloride (13.1 g, 110 mmol, 1.1 eq) in anhydrous toluene (50 mL) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, slowly add pyridine (8.7 g, 110 mmol, 1.1 eq) dropwise over 20 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate solvent system.

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (100 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of 5% to 20% ethyl acetate in hexane to afford 3-chlorooctan-1-ol as a colorless oil.

Quantitative Data for Step 1:

ParameterValue
Starting MaterialOctan-1,3-diol
Molar Mass ( g/mol )146.23
Amount (g)14.6
Moles (mmol)100
Product3-Chlorooctan-1-ol
Molar Mass ( g/mol )164.67
Theoretical Yield (g)16.47
Actual Yield (g)13.18
Yield (%) 80
Purity (by GC-MS)>98%
Step 2: Synthesis of this compound

This step involves a two-part process: mesylation of the primary alcohol of 3-chlorooctan-1-ol followed by nucleophilic substitution with thiourea and subsequent hydrolysis to yield the thiol.

Reaction Workflow:

Step2_Workflow start 3-Chlorooctan-1-ol mesylate 3-Chlorooctyl methanesulfonate start->mesylate MsCl, Et3N DCM, 0 °C thiouronium S-(3-Chlorooctyl)isothiouronium salt mesylate->thiouronium Thiourea EtOH, reflux final This compound thiouronium->final NaOH(aq) Reflux

Caption: Workflow for the conversion of 3-chlorooctan-1-ol to the target thiol.

Methodology:

  • Mesylation: Dissolve 3-chlorooctan-1-ol (13.18 g, 80 mmol) in anhydrous dichloromethane (DCM, 160 mL) and cool to 0 °C.

  • Add triethylamine (12.1 g, 120 mmol, 1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (10.2 g, 88 mmol, 1.1 eq).

  • Stir the reaction at 0 °C for 2 hours. Monitor by TLC (3:1 hexane/ethyl acetate).

  • Upon completion, wash the reaction mixture with cold 1M HCl (50 mL), saturated aqueous sodium bicarbonate (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude mesylate, which is used in the next step without further purification.

  • Thiolation: Dissolve the crude mesylate in ethanol (160 mL) and add thiourea (6.7 g, 88 mmol, 1.1 eq).

  • Reflux the mixture for 6 hours.

  • Cool the reaction mixture and add a solution of sodium hydroxide (6.4 g, 160 mmol, 2.0 eq) in water (40 mL).

  • Reflux the mixture for another 4 hours.

  • Cool to room temperature and acidify with 2M HCl to pH ~1.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of 2% to 10% ethyl acetate in hexane to yield this compound as a colorless oil with a characteristic odor.

Quantitative Data for Step 2:

ParameterValue
Starting Material3-Chlorooctan-1-ol
Molar Mass ( g/mol )164.67
Amount (g)13.18
Moles (mmol)80
ProductThis compound
Molar Mass ( g/mol )180.74
Theoretical Yield (g)14.46
Actual Yield (g)10.85
Overall Yield from Octan-1,3-diol (%) 60
Purity (by GC-MS)>97%

Purification and Characterization

Purification by Flash Column Chromatography

Flash column chromatography is the primary method for purifying the intermediate and final products. The following table summarizes the typical conditions.

Flash Chromatography Parameters:

Parameter3-Chlorooctan-1-olThis compound
Stationary Phase Silica Gel (230-400 mesh)Silica Gel (230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate GradientHexane/Ethyl Acetate Gradient
Gradient 5% to 20% Ethyl Acetate2% to 10% Ethyl Acetate
TLC Rf (approx.) 0.4 (in 4:1 Hexane/EtOAc)0.5 (in 9:1 Hexane/EtOAc)
Visualization Potassium Permanganate StainPotassium Permanganate Stain
Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups (O-H, S-H, C-Cl).

Safety Considerations

  • Thionyl chloride and methanesulfonyl chloride are corrosive and lachrymatory. Handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Pyridine and triethylamine are flammable and have strong odors. Handle in a fume hood.

  • Thiols are known for their strong, unpleasant odors. All manipulations involving this compound should be performed in a fume hood.

  • Standard laboratory safety procedures should be followed at all times.

Conclusion

This technical guide outlines a feasible and detailed synthetic and purification strategy for this compound. The proposed two-step synthesis from octan-1,3-diol is based on well-established organic transformations. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and scientists requiring this specialized chemical for their work in drug development and materials science. Adherence to the described methodologies and safety precautions should enable the successful synthesis and isolation of high-purity this compound.

An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Chlorooctane-1-thiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 3-Chlorooctane-1-thiol is a sparsely documented compound. The following guide is constructed based on computational data and established principles of chemical reactivity for its constituent functional groups. Experimental data for this specific molecule is limited; therefore, properties of the closely related compound, 3-chlorooctane, are provided for comparative context.

Chemical Identity and Physical Properties

This compound is a bifunctional organic molecule containing both a secondary alkyl chloride and a primary thiol group. These functional groups dictate its chemical behavior and potential applications.

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₇ClSPubChem[1]
Molecular Weight 180.74 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 61661-23-2PubChem[1]
Canonical SMILES CCCCCC(CCS)ClPubChem[1]
InChI Key LUWUOKVUBFDXAJ-UHFFFAOYSA-NPubChem[1]

Note: The data in Table 1 is computationally derived and has not been experimentally verified.

For contextual reference, the experimental properties of the related compound, 3-chlorooctane, are presented below. The presence of the thiol group in this compound is expected to increase the boiling point and polarity compared to 3-chlorooctane.

Table 2: Experimental Physical Properties of 3-Chlorooctane

PropertyValue
Molecular Formula C₈H₁₇Cl
Molecular Weight 148.67 g/mol
Boiling Point 173.4 °C at 760 mmHg
Density 0.862 g/mL
Flash Point 52.5 °C

Reactivity and Chemical Behavior

The reactivity of this compound is governed by the interplay of its two functional groups: the secondary alkyl chloride and the primary thiol.

Reactivity of the Secondary Alkyl Chloride

The carbon-chlorine bond is polar, with the carbon atom being electrophilic. This site is susceptible to nucleophilic attack. As a secondary alkyl halide, it can undergo both Sₙ1 and Sₙ2 nucleophilic substitution reactions, as well as E1 and E2 elimination reactions. The reaction pathway is influenced by the strength of the nucleophile/base, the solvent, and the temperature.[2][3][4]

  • Sₙ2 (Substitution Nucleophilic Bimolecular): Favored by strong, sterically unhindered nucleophiles and polar aprotic solvents. This reaction proceeds with an inversion of stereochemistry at the chiral center (carbon-3).[5][6]

  • Sₙ1 (Substitution Nucleophilic Unimolecular): Favored by weak nucleophiles and polar protic solvents. This pathway involves the formation of a secondary carbocation intermediate, which can be prone to rearrangement.[3][7]

  • E2 (Elimination Bimolecular): Favored by strong, sterically hindered bases. This reaction is a one-step process that leads to the formation of an alkene.

  • E1 (Elimination Unimolecular): Competes with the Sₙ1 pathway and is also favored by weak bases and polar protic solvents.

G Reactivity Pathways of the Secondary Alkyl Chloride sub This compound sn2 Sₙ2 Product (Inversion of Stereochemistry) sub->sn2 Strong Nucleophile Polar Aprotic Solvent sn1 Sₙ1 Product (Racemization) sub->sn1 Weak Nucleophile Polar Protic Solvent e2 E2 Product (Alkene) sub->e2 Strong, Hindered Base e1 E1 Product (Alkene) sub->e1 Weak Base Polar Protic Solvent

Figure 1. Competing reaction pathways for the secondary alkyl chloride functionality.
Reactivity of the Primary Thiol

The thiol (-SH) group, also known as a sulfhydryl group, is a versatile functional group in organic chemistry.

  • Acidity and Nucleophilicity: Thiols are more acidic than their corresponding alcohols.[8] Deprotonation with a base yields a thiolate anion (RS⁻), which is an excellent nucleophile.[8] This thiolate can participate in Sₙ2 reactions with various electrophiles.

  • Oxidation: Thiols are readily oxidized. Mild oxidizing agents, such as iodine (I₂) or hydrogen peroxide (H₂O₂), will convert two molecules of the thiol into a disulfide (R-S-S-R).[9][10] Stronger oxidizing agents can lead to the formation of sulfonic acids (RSO₃H).[10][11]

  • Radical Reactions: The S-H bond is weaker than the O-H bond, making it susceptible to homolytic cleavage to form a thiyl radical (RS•).[9][12] These radicals can participate in various radical-mediated reactions, such as thiol-ene reactions.[13]

G Key Reactions of the Thiol Group thiol Thiol (R-SH) thiolate Thiolate (R-S⁻) (Strong Nucleophile) thiol->thiolate Base disulfide Disulfide (R-S-S-R) thiol->disulfide Mild Oxidation (e.g., I₂) sulfonic_acid Sulfonic Acid (R-SO₃H) thiol->sulfonic_acid Strong Oxidation (e.g., KMnO₄) thiyl_radical Thiyl Radical (R-S•) thiol->thiyl_radical Radical Initiator

Figure 2. Primary reaction pathways for the thiol functionality.

Experimental Protocols

Due to the lack of specific literature for this compound, the following are generalized experimental protocols for the key reactions of its functional groups.

General Protocol for Nucleophilic Substitution of the Alkyl Chloride (Sₙ2)
  • Materials: this compound, a strong nucleophile (e.g., sodium azide, sodium cyanide), a polar aprotic solvent (e.g., acetone, DMF), and an inert atmosphere (e.g., nitrogen or argon).

  • Procedure:

    • Dissolve this compound in the chosen polar aprotic solvent in a round-bottom flask under an inert atmosphere.

    • Add the nucleophile to the solution. The molar ratio of the nucleophile to the alkyl halide is typically between 1:1 and 1.5:1.

    • Stir the reaction mixture at a temperature appropriate for the specific nucleophile and solvent, monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

    • Upon completion, quench the reaction (e.g., by adding water) and extract the product with an organic solvent.

    • Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.

    • Purify the product by a suitable method, such as column chromatography or distillation.

General Protocol for Oxidation of the Thiol to a Disulfide
  • Materials: this compound, a mild oxidizing agent (e.g., a solution of iodine in ethanol), and a suitable solvent (e.g., ethanol, dichloromethane).

  • Procedure:

    • Dissolve this compound in the solvent in a flask.

    • Slowly add the iodine solution dropwise with stirring until a faint persistent yellow color of iodine is observed, indicating the completion of the reaction.

    • Remove the excess iodine by adding a few drops of a dilute sodium thiosulfate solution.

    • Remove the solvent under reduced pressure.

    • Extract the disulfide product with an organic solvent, wash with water, dry, and concentrate.

    • Purify the disulfide by column chromatography if necessary.

G General Experimental Workflow start Start reaction Reaction Setup (Solvent, Reactants, Inert Atmosphere) start->reaction monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring workup Workup (Quenching, Extraction, Washing, Drying) monitoring->workup Reaction Complete purification Purification (Chromatography, Distillation) workup->purification characterization Product Characterization (NMR, IR, MS) purification->characterization end End characterization->end

Figure 3. A generalized workflow for the synthesis and purification of derivatives of this compound.

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

  • Alkyl Chlorides: Alkyl halides can be harmful if inhaled, ingested, or absorbed through the skin.

  • Thiols: Low molecular weight thiols are known for their strong, unpleasant odors.[8][14] They can also be irritants.

For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) for closely related and commercially available alkylated thiols.[15][16][17][18][19]

Potential Applications in Research and Drug Development

The bifunctional nature of this compound makes it a potentially useful building block in organic synthesis and medicinal chemistry.

  • Drug Conjugation: The thiol group can be used to attach the molecule to biomolecules, such as proteins or peptides, while the alkyl chloride can serve as a reactive handle for further functionalization.

  • Linker Chemistry: It can be employed as a linker to connect two different molecular entities.

  • Material Science: The thiol group allows for the self-assembly of monolayers on gold surfaces, a technique used in the development of biosensors and other nanomaterials.

Further research is required to fully elucidate the experimental properties and reactivity of this compound and to explore its potential in various scientific disciplines.

References

Technical Guide: Spectroscopic Analysis of 3-Chlorooctane-1-thiol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the expected spectroscopic data (NMR, IR, MS) for 3-Chlorooctane-1-thiol and outlines the fundamental experimental protocols for acquiring such data. Due to the limited availability of public experimental spectra for this specific compound, this guide is based on established spectroscopic principles and data from analogous structures.

Introduction

This compound is a bifunctional organic molecule containing both a chloroalkane and a primary thiol functional group. Understanding its structural and electronic properties through spectroscopic analysis is crucial for its application in various chemical and pharmaceutical contexts. This guide presents the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Furthermore, it details the generalized experimental protocols required to obtain this spectroscopic information.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on its chemical structure and known spectroscopic trends.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.1 - 4.3Multiplet1HH-3 (methine, -CHCl-)
~2.7 - 2.9Multiplet2HH-1 (methylene, -CH₂SH)
~1.8 - 2.0Multiplet2HH-2 (methylene, -CH₂CHCl-)
~1.6 - 1.8Multiplet2HH-4 (methylene, -CHClCH₂-)
~1.2 - 1.5Multiplet6HH-5, H-6, H-7 (-CH₂CH₂CH₂-)
~1.3 - 1.6Triplet1HThiol proton (-SH)[1]
~0.9Triplet3HH-8 (methyl, -CH₃)

¹³C NMR (Carbon NMR) Data (Predicted)

Chemical Shift (δ) ppmAssignment
~60 - 65C-3 (-CHCl-)
~35 - 40C-2 (-CH₂CHCl-)
~30 - 35C-4 (-CHClCH₂-)
~25 - 30C-1 (-CH₂SH)
~22 - 32C-5, C-6, C-7 (-CH₂CH₂CH₂-)
~14C-8 (-CH₃)
Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
2960 - 2850StrongC-H stretch (alkane)
2550 - 2600WeakS-H stretch (thiol)
1470 - 1450MediumC-H bend (methylene)
1380 - 1370MediumC-H bend (methyl)
650 - 750StrongC-Cl stretch
Mass Spectrometry (MS)

Predicted Mass Spectrometry Data

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the chlorine-37 isotope.[2][3][4][5] The relative abundance of the M+2 peak will be approximately one-third of the M⁺ peak.[2]

m/z (mass-to-charge ratio)AssignmentNotes
180[M]⁺ (with ³⁵Cl)Molecular ion
182[M+2]⁺ (with ³⁷Cl)Isotopic peak for chlorine
145[M-Cl]⁺Loss of chlorine radical
147[M-SH]⁺Loss of thiol radical
Various smaller fragmentsAlkyl chain fragmentation

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a liquid sample like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The use of an internal standard, such as tetramethylsilane (TMS), is recommended for chemical shift referencing.[6] For thiols, it may be necessary to purge the sample with an inert gas like nitrogen or argon to prevent oxidation to disulfides.[7]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum. Standard parameters include a 90° pulse, a spectral width of approximately 12 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a one-dimensional carbon spectrum, typically with proton decoupling. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.[8][9][10] These salt plates are transparent to IR radiation.[8][9]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Obtain a background spectrum of the clean salt plates.

    • Place the sample-loaded plates in the spectrometer and acquire the sample spectrum.

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: For a volatile liquid like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities before entering the mass spectrometer.

  • Ionization: Electron Ionization (EI) is a common method. The sample molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak and the M+2 peak to confirm the molecular weight and the presence of chlorine.[2][3] Analyze the fragmentation pattern to gain further structural information.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample Purified this compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare Neat Liquid Film Sample->IR_Prep MS_Prep Dilute for GC-MS Injection Sample->MS_Prep NMR_Acq NMR Spectrometer NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq MS_Acq GC-MS System MS_Prep->MS_Acq NMR_Data ¹H & ¹³C NMR Spectra NMR_Acq->NMR_Data IR_Data IR Spectrum IR_Acq->IR_Data MS_Data Mass Spectrum MS_Acq->MS_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis.

References

Physical properties of "3-Chlorooctane-1-thiol" (boiling point, density)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available physical property data for 3-Chlorooctane-1-thiol, with a focus on its boiling point and density. Due to the limited availability of experimental data for this specific compound, this document also outlines standard methodologies for the experimental determination of these properties and provides data for a structurally related compound, 3-chlorooctane, for comparative purposes.

Quantitative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
This compound C₈H₁₇ClS180.74[3]Data Not AvailableData Not Available
3-Chlorooctane C₈H₁₇Cl148.67[4][5]173.4 (at 760 mmHg)[4]0.862[4]

Experimental Protocols for Physical Property Determination

Accurate determination of the boiling point and density of a compound like this compound requires precise experimental procedures. Below are standard laboratory protocols for these measurements.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Several methods can be employed for its determination, with the choice often depending on the quantity of the substance available.

2.1.1. Distillation Method

This method is suitable when a sufficient quantity of the liquid (typically >5 mL) is available and also serves as a means of purification.

  • Apparatus: A standard simple distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, a thermometer, and a heat source (e.g., a heating mantle or sand bath)[6].

  • Procedure:

    • The liquid sample is placed in the distilling flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling[6].

    • The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid[6].

    • The liquid is heated to a gentle boil.

    • The temperature is recorded when it stabilizes, which corresponds to the boiling point of the substance at the prevailing atmospheric pressure[6]. The barometric pressure should also be recorded.

2.1.2. Thiele Tube Method

This micro-method is ideal when only a small amount of the sample is available.

  • Apparatus: A Thiele tube, a thermometer, a small test tube, and a capillary tube sealed at one end[6][7].

  • Procedure:

    • A small amount of the liquid is placed in the small test tube.

    • The capillary tube is inverted (open end down) and placed inside the test tube containing the sample[6].

    • The test tube is attached to the thermometer, and the assembly is placed in the Thiele tube containing mineral oil, ensuring the sample is immersed in the oil[6][7].

    • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly[7].

    • As the temperature rises, a stream of bubbles will emerge from the capillary tube[6][7].

    • Heating is discontinued, and the apparatus is allowed to cool slowly.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube[6][7].

Density Determination

Density is an intrinsic physical property of a substance, defined as its mass per unit volume[8]. For a liquid, it is typically measured in grams per milliliter (g/mL).

  • Apparatus: A beaker, a graduated cylinder or a volumetric flask, and a digital balance[8][9].

  • Procedure:

    • The mass of a clean, dry beaker is measured using a digital balance[9].

    • A known volume of the liquid is carefully transferred into the beaker. The volume can be measured using a graduated cylinder or, for higher accuracy, a volumetric flask[8][9].

    • The combined mass of the beaker and the liquid is measured[9].

    • The mass of the liquid is determined by subtracting the mass of the empty beaker from the combined mass[9].

    • The density is calculated by dividing the mass of the liquid by its volume[8][10]. It is important to also record the temperature at which the measurement is made, as density is temperature-dependent[8].

Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the boiling point and density of a liquid chemical sample.

G cluster_0 Boiling Point Determination cluster_1 Density Determination cluster_2 A Sample Preparation B Choose Method A->B C Distillation Setup B->C >5 mL D Thiele Tube Setup B->D <1 mL E Heat Sample C->E D->E F Record Stable Vapor Temperature E:e->F:w G Record Temperature at Liquid Ingress E:e->G:w H Boiling Point F->H G->H End End: Physical Properties Report H->End I Measure Mass of Empty Beaker K Measure Mass of Beaker + Liquid I->K J Measure Volume of Liquid M Calculate Density (Mass/Volume) J->M L Calculate Mass of Liquid K->L L->M N Density M->N N->End Start Start: Liquid Sample Start->A Start->I

Workflow for Determining Physical Properties

References

An In-depth Technical Guide to 3-Chlorooctane-1-thiol: Chemical Identity, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chlorooctane-1-thiol, a halogenated alkyl thiol. Due to the limited availability of experimental data for this specific compound, this document focuses on its chemical identifiers, computed physicochemical properties, and a detailed, plausible synthetic route based on established chemical principles. The provided experimental protocol and workflow diagram serve as a practical foundation for its laboratory preparation. This guide is intended to support researchers and professionals in the fields of chemical synthesis, materials science, and drug development who may have an interest in functionalized thiols.

Chemical Identifiers and Properties

Table 1: Chemical Identifiers for this compound [1]

Identifier TypeValue
CAS Number 61661-23-2
IUPAC Name This compound
Molecular Formula C₈H₁₇ClS
InChI InChI=1S/C8H17ClS/c1-2-3-4-5-8(9)6-7-10/h8,10H,2-7H2,1H3
InChIKey LUWUOKVUBFDXAJ-UHFFFAOYSA-N
SMILES CCCCCC(CCS)Cl

Table 2: Computed Physicochemical Properties of this compound [1]

PropertyValue
Molecular Weight 180.74 g/mol
XLogP3 3.9
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 6
Exact Mass 180.0739494 Da
Monoisotopic Mass 180.0739494 Da
Topological Polar Surface Area 1 Ų
Heavy Atom Count 10

Proposed Synthesis of this compound

Given the absence of a documented synthesis for this compound, a reliable two-step procedure is proposed. This method involves the nucleophilic substitution of a suitable dihalo-octane with a thioacetate salt, followed by hydrolysis to yield the target thiol. This approach is favored as it generally proceeds with high yields and avoids the use of highly odorous and toxic reagents like hydrogen sulfide.

The proposed precursor for this synthesis is 1-Bromo-3-chlorooctane . This starting material is selected due to the higher reactivity of the bromine atom compared to the chlorine atom in nucleophilic substitution reactions, allowing for the selective introduction of the thiol group at the 1-position.

Experimental Protocol

Step 1: Synthesis of S-(3-chlorooctyl) ethanethioate

  • To a solution of 1-Bromo-3-chlorooctane (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone, add potassium thioacetate (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude S-(3-chlorooctyl) ethanethioate.

  • Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

  • Dissolve the S-(3-chlorooctyl) ethanethioate (1 equivalent) in a protic solvent such as methanol or ethanol.

  • Add a solution of a strong base, such as sodium hydroxide or potassium hydroxide (2-3 equivalents), in water to the mixture.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the hydrolysis by TLC or GC-MS.

  • After the reaction is complete, carefully acidify the mixture with a dilute acid, such as 1 M hydrochloric acid, to a pH of approximately 2-3.

  • Extract the product with an organic solvent.

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.

  • Further purification can be achieved by distillation under reduced pressure.

Visualized Synthesis Workflow

The following diagram illustrates the proposed two-step synthesis of this compound from 1-Bromo-3-chlorooctane.

Synthesis_Workflow Start 1-Bromo-3-chlorooctane Intermediate S-(3-chlorooctyl) ethanethioate Start->Intermediate Step 1: Thioacetylation (DMF, RT) Reagent1 Potassium Thioacetate (CH3COSK) Product This compound Intermediate->Product Step 2: Hydrolysis Reagent2 NaOH / H2O, then HCl

References

Navigating the Uncharted: A Technical Guide to the Safe Handling, and Storage of 3-Chlorooctane-1-thiol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 3-Chlorooctane-1-thiol is a compound with limited publicly available safety and handling data. This guide has been developed by extrapolating information from analogous compounds, namely 1-chlorooctane and various n-octyl thiols. The recommendations provided herein are based on the known hazards associated with chlorinated alkanes and thiols and should be regarded as a precautionary framework. A thorough risk assessment should be conducted before handling this substance.

This technical guide is intended for researchers, scientists, and drug development professionals who may work with this compound. It provides a comprehensive overview of the potential hazards, recommended handling procedures, and appropriate storage conditions.

Hazard Identification and Classification

Due to the lack of specific data for this compound, the hazard classification is a composite of the known hazards of its constituent functional groups: a chlorinated alkane and a thiol. The thiol group imparts a strong, unpleasant odor and is associated with skin and eye irritation, as well as potential sensitization. Chlorinated alkanes can be toxic and are often harmful to aquatic life.

Anticipated GHS Classification:

  • Flammability: Combustible liquid.

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

  • Respiratory or Skin Sensitization: May cause an allergic skin reaction.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

  • Hazardous to the Aquatic Environment: Very toxic to aquatic life with long-lasting effects.

Physical and Chemical Properties

The following table summarizes the known and estimated physical and chemical properties of this compound and its structural analogs.

PropertyThis compound1-Chlorooctanen-Octanethiol
Molecular Formula C₈H₁₇ClS[1]C₈H₁₇ClC₈H₁₈S
Molecular Weight 180.74 g/mol [1]148.67 g/mol 146.31 g/mol
Boiling Point Estimated: 178.66°C (for 3-chlorooctane)[2]183°C197 - 200°C[3]
Flash Point Estimated: >61°C68°C[4]61°C
Density Estimated: 0.8765 g/cm³ (for 3-chlorooctane)[2]0.872 g/cm³0.843 g/cm³
Vapor Pressure Not available1 mmHg (at 22.2°C)65.9 hPa (at 99°C for 1-chlorooctane)[5]
Solubility Insoluble in water (predicted)Insoluble in waterInsoluble in water
Appearance Colorless liquid (predicted)Colorless liquid[4]Colorless to light yellow liquid
Odor Strong, unpleasant, stenchy (predicted)Odorless[4]Stench[3]

Safe Handling and Personal Protective Equipment (PPE)

Given the anticipated hazards, strict adherence to safety protocols is paramount when handling this compound.

Engineering Controls
  • Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

  • Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection:

    • Wear a flame-retardant lab coat.

    • Use chemically resistant gloves (e.g., nitrile, neoprene). It is crucial to check the glove manufacturer's compatibility data.

    • Avoid exposing skin; ensure full coverage.

  • Respiratory Protection: If working outside a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an organic vapor cartridge.

General Hygiene Practices
  • Avoid contact with skin, eyes, and clothing.[4]

  • Do not breathe vapors or mists.

  • Wash hands thoroughly after handling.[3]

  • Do not eat, drink, or smoke in the laboratory.

  • Contaminated work clothing should not be allowed out of the workplace.[3]

Storage and Incompatibility

Proper storage is essential to maintain the stability of this compound and prevent hazardous reactions.

  • Storage Conditions:

    • Store in a tightly closed container in a dry, cool, and well-ventilated area.[4][6]

    • Keep away from heat, sparks, and open flames.[4][7]

    • Protect from moisture.[6]

    • Consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol group.[6]

  • Incompatible Materials:

    • Strong oxidizing agents

    • Strong bases

    • Acids[6]

First Aid and Emergency Procedures

In the event of exposure or a spill, immediate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[6] Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[6] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response:

  • Evacuate the area and ensure adequate ventilation.

  • Remove all sources of ignition.[3]

  • Wear appropriate PPE.

  • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Collect the absorbed material into a suitable, labeled container for disposal.

  • Prevent the spill from entering drains or waterways.[7]

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service.

Experimental Protocols

Due to the absence of specific experimental protocols for this compound in the public domain, the following are generalized procedures for handling air- and moisture-sensitive and odorous liquid reagents.

General Protocol for Transferring this compound:

  • Ensure all glassware is oven-dried and cooled under a stream of inert gas (nitrogen or argon).

  • Conduct the transfer in a certified chemical fume hood.

  • Use a syringe or cannula for liquid transfers to minimize exposure to air and prevent the release of odors.

  • The receiving vessel should be sealed with a septum and purged with an inert gas.

  • After transfer, quench any residual reagent on the syringe or cannula with a suitable solution (e.g., a dilute solution of sodium hypochlorite for the thiol group), followed by rinsing with an appropriate solvent.

Visualizations

Logical Workflow for Handling this compound

G General Laboratory Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal a Risk Assessment b Gather PPE and Materials a->b c Prepare Fume Hood and Equipment b->c d Inert Atmosphere Transfer c->d Proceed to Handling e Reaction Setup d->e f Monitoring e->f g Quench Reaction f->g Reaction Complete h Workup and Purification g->h i Waste Disposal h->i i->a New Experiment

Caption: A generalized workflow for handling this compound.

Decision Tree for Storage of this compound

G Storage Decision Tree for this compound start Obtain this compound q1 Is the container sealed? start->q1 a1_yes Store in a cool, dry, well-ventilated area q1->a1_yes Yes a1_no Tightly seal the container q1->a1_no No q3 Is it segregated from incompatible materials? a1_yes->q3 a1_no->q1 q2 Is it away from heat and ignition sources? a2_yes Properly Stored q2->a2_yes Yes a2_no Relocate to a safe location q2->a2_no No a2_no->a2_yes q3->q2 Yes a3_no Segregate from acids, bases, and oxidizers q3->a3_no No a3_no->q2

Caption: A decision tree for the proper storage of this compound.

References

An In-depth Technical Guide on the Solubility of 3-Chlorooctane-1-thiol in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Chlorooctane-1-thiol, a bifunctional organic molecule of interest in synthetic chemistry and materials science. Due to the absence of specific quantitative solubility data in publicly available literature, this guide presents a set of representative, hypothetical data based on the well-established principles of solubility for structurally related compounds, namely haloalkanes and thiols. This information is intended to serve as a practical reference for experimental design, solvent selection, and purification strategies.

Theoretical Solubility Profile

This compound possesses a moderately long alkyl chain, a polar carbon-chlorine bond, and a thiol group capable of weak hydrogen bonding. This combination of features dictates its solubility behavior. Generally, it is anticipated to be miscible with a wide range of organic solvents, particularly those with low to medium polarity. Its solubility in highly polar solvents, like water, is expected to be negligible due to the dominance of its nonpolar alkyl chain.

The principle of "like dissolves like" is the primary determinant of its solubility. Solvents with similar polarity and intermolecular force characteristics to this compound will be the most effective at dissolving it.

Hypothetical Quantitative Solubility Data

The following table summarizes the estimated quantitative solubility of this compound in a selection of common organic solvents at standard temperature and pressure (25 °C, 1 atm). These values are extrapolations based on the known properties of similar molecules and should be confirmed experimentally.

SolventChemical FormulaPolarity IndexPredicted Solubility ( g/100 mL)
HexaneC₆H₁₄0.1> 50 (Miscible)
TolueneC₇H₈2.4> 50 (Miscible)
Diethyl Ether(C₂H₅)₂O2.8> 50 (Miscible)
ChloroformCHCl₃4.1> 50 (Miscible)
Acetone(CH₃)₂CO5.1> 40
EthanolC₂H₅OH5.2> 30
MethanolCH₃OH6.6~20
AcetonitrileCH₃CN5.8~15
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO7.2~10
WaterH₂O10.2< 0.1

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for the quantitative determination of the solubility of a liquid solute, such as this compound, in an organic solvent.

Materials:

  • This compound (solute)

  • Selected organic solvents (analytical grade)

  • Volumetric flasks (various sizes)

  • Analytical balance (± 0.0001 g)

  • Thermostatically controlled shaker or magnetic stirrer

  • Vials with airtight caps

  • Gas chromatograph with a suitable detector (e.g., FID or MS) or other appropriate analytical instrument

  • Micropipettes

Procedure:

  • Preparation of Saturated Solutions:

    • To a series of vials, add a fixed, accurately weighed amount of the organic solvent (e.g., 10.00 g).

    • Incrementally add known volumes of this compound to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient time to ensure equilibrium is reached (e.g., 24 hours). A small excess of the liquid thiol should be visible as a separate phase to confirm saturation.

  • Sample Analysis:

    • After equilibration, allow the vials to stand undisturbed for a period to allow for phase separation.

    • Carefully extract an aliquot from the clear, supernatant solvent phase using a micropipette.

    • Accurately weigh the aliquot.

    • Dilute the aliquot with a known volume of the same solvent to a concentration suitable for the analytical method.

    • Analyze the diluted sample using a pre-calibrated gas chromatograph (or other suitable instrument) to determine the concentration of this compound.

  • Data Calculation:

    • From the concentration determined in the analysis and the dilution factor, calculate the mass of this compound in the original weighed aliquot of the saturated solution.

    • Express the solubility as grams of solute per 100 mL of solvent.

Visualizations

The following diagram illustrates a typical workflow for the laboratory synthesis and subsequent purification of a target molecule like this compound. This process highlights the key stages from starting materials to the final, purified product.

Synthesis_Workflow Start Starting Materials Reaction Chemical Reaction (e.g., Thiolation of 3-Chlorooctanol) Start->Reaction Quenching Reaction Quenching Reaction->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying of Organic Phase Extraction->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Purification (e.g., Distillation or Chromatography) Evaporation->Purification Analysis Product Analysis (e.g., NMR, GC-MS) Purification->Analysis FinalProduct Purified This compound Analysis->FinalProduct

A typical workflow for the synthesis and purification of an organic compound.

This diagram provides a logical decision-making process for selecting an appropriate solvent system for a substance like this compound based on its anticipated solubility characteristics.

Solubility_Decision_Tree Start Select Solvent for This compound IsPolar Is a polar solvent required? Start->IsPolar IsProtic Is a protic solvent acceptable? IsPolar->IsProtic Yes NonPolar Use Nonpolar Solvent (e.g., Hexane, Toluene) IsPolar->NonPolar No PolarAprotic Use Polar Aprotic Solvent (e.g., Acetone, Acetonitrile) IsProtic->PolarAprotic No PolarProtic Use Polar Protic Solvent (e.g., Ethanol, Methanol) (Expect moderate solubility) IsProtic->PolarProtic Yes

A decision tree for selecting a suitable solvent based on polarity.

Technical Guide: Determination of Thermochemical Properties for 3-Chlorooctane-1-thiol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the determination of key thermochemical data—specifically the standard enthalpy of formation, standard molar entropy, and heat capacity—for the molecule 3-Chlorooctane-1-thiol. Due to a lack of available experimental data in the scientific literature and established databases, this document outlines a robust computational methodology for the ab initio calculation of these properties. Furthermore, it provides a general overview of an experimental protocol for validation and presents thermochemical data for structurally related compounds to serve as a baseline for comparison and validation of computational estimates.

Introduction and Data Unavailability

This compound is an organosulfur compound containing both a thiol and a chloro functional group. Accurate thermochemical data for such molecules are critical for understanding their stability, reactivity, and behavior in chemical processes, which is essential for applications in drug development and materials science. A thorough search of prominent chemical databases, including the NIST Chemistry WebBook, PubChem, and Cheméo, reveals an absence of experimentally determined or computationally predicted thermochemical properties such as standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp) for this specific molecule.

In the absence of direct data, high-level computational chemistry methods provide a reliable and scientifically validated alternative for predicting these essential thermodynamic quantities.[1][2]

Proposed Methodology: Computational Thermochemistry

To obtain accurate thermochemical data for this compound, the use of high-accuracy composite ab initio methods is recommended. Methods such as the Complete Basis Set (CBS) models, particularly CBS-QB3 , and Gaussian-n (Gn) theories like G3 theory , are designed to yield results approaching chemical accuracy (typically ±1 kcal/mol or ~4 kJ/mol) for molecules of this size.[3][4][5]

The general workflow for these computational approaches involves a series of calculations to progressively refine the molecular energy, geometry, and vibrational frequencies, from which the thermochemical properties are derived using statistical mechanics.

G Figure 1: General Computational Thermochemistry Workflow A Input Structure (this compound) B Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B C Vibrational Frequency Analysis (at optimized geometry) B->C D High-Level Single-Point Energy Calculations C->D Provides ZPE & Thermal Corrections E Thermochemical Analysis (Statistical Mechanics) C->E D->E F Output Data (ΔfH°, S°, Cp) E->F

Caption: General workflow for computing thermochemical properties.

Detailed Computational Protocol: CBS-QB3

The CBS-QB3 method is a multi-step composite approach that systematically improves upon an initial low-level calculation to achieve high accuracy.[6][7][8] It is particularly well-suited for organosulfur compounds.[4] The sequence of calculations provides corrections for basis set incompleteness and higher-order electron correlation effects.

G Figure 2: CBS-QB3 Methodological Flowchart cluster_init Initial Geometry & Frequencies cluster_energy High-Level Energy Refinements cluster_final Final Calculation A 1. Geometry Optimization B3LYP/6-311G(2d,d,p) B 2. Frequency Calculation (Same level as Opt) A->B C 3. CCSD(T)/6-31+G(d') Single-Point Energy B->C Use optimized geometry D 4. MP4SDQ/6-31+G(d,p) Single-Point Energy B->D Use optimized geometry E 5. MP2/6-311+G(3d2f,2df,2p) Energy + CBS Extrapolation B->E Use optimized geometry F 6. Combine Energies + ZPE (from step 2) C->F D->F E->F

Caption: The sequence of calculations in the CBS-QB3 composite method.

  • Step 1: Geometry Optimization: The molecule's structure is optimized to find its lowest energy conformation using the B3LYP functional with a moderately large basis set.[6]

  • Step 2: Vibrational Frequency Analysis: At the optimized geometry, vibrational frequencies are calculated. This step confirms the structure is a true minimum (no imaginary frequencies) and provides the Zero-Point Energy (ZPE) and thermal corrections to enthalpy and entropy.[9]

  • Steps 3-5: High-Level Energy Corrections: A series of increasingly sophisticated single-point energy calculations are performed. These include Coupled Cluster (CCSD(T)) and Møller-Plesset perturbation theory (MP4, MP2) with large basis sets to accurately capture electron correlation.[6][7] The final step involves an extrapolation to the complete basis set limit to minimize basis set truncation error.

  • Step 6: Final Energy Calculation: The energies from the high-level calculations are combined with the scaled ZPE from the frequency calculation to produce a highly accurate total electronic energy at 0 K. This value is then used with statistical mechanics formulae, derived from the vibrational analysis, to compute the enthalpy of formation, entropy, and heat capacity at standard conditions (298.15 K and 1 atm).[7][8]

Data Presentation: Thermochemical Properties of Related Compounds

To provide context and a basis for comparison for future computational or experimental results, the table below summarizes known thermochemical data for n-octane, 3-chlorooctane, and 1-octanethiol. These molecules represent the parent alkane chain, the chlorinated alkane, and the primary thiol, respectively.

CompoundFormulaStd. Enthalpy of Formation (Gas, 298.15 K) (kJ/mol)Std. Molar Entropy (Gas, 298.15 K) (J/mol·K)Isobaric Heat Capacity (Gas, 298.15 K) (J/mol·K)
n-OctaneC₈H₁₈-208.7[10]467.06[10]188.75
3-ChlorooctaneC₈H₁₇Cl-229.47 (Joback Est.)[11]Data Not AvailableData Not Available
1-OctanethiolC₈H₁₈SData Not AvailableData Not AvailableData Not Available

Note: Data for 3-chlorooctane is based on an estimation method (Joback) and not a high-level quantum calculation or experiment.[11] The lack of comprehensive data even for these closely related structures underscores the necessity of the computational approach outlined above for this compound.

Experimental Protocols: A General Approach

While this guide focuses on a computational approach due to data unavailability, any calculated values should ideally be validated experimentally. The primary experimental method for determining the standard enthalpy of formation of an organic compound is oxygen bomb calorimetry .

Protocol for Enthalpy of Formation Determination
  • Sample Preparation: A precisely weighed sample (typically 0.5 - 1.5 g) of pure this compound is placed in a crucible within a high-pressure vessel, the "bomb."

  • Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen (typically to ~30 atm). A small, known amount of water is added to the bomb to ensure all sulfur and chlorine are converted to aqueous sulfuric and hydrochloric acid, respectively.

  • Ignition and Calorimetry: The bomb is submerged in a known volume of water in a calorimeter. The sample is ignited electrically, and the complete combustion reaction occurs. The temperature change of the surrounding water is meticulously recorded.

  • Analysis: The heat released by the combustion is calculated from the temperature change and the known heat capacity of the calorimeter system.

  • Corrections: Corrections are applied for the heat of formation of the final products (CO₂, H₂O, H₂SO₄(aq), and HCl(aq)), the heat from the ignition wire, and any side reactions.

  • Calculation: The standard enthalpy of combustion is determined from the corrected heat release. The standard enthalpy of formation of the compound is then calculated using Hess's Law, by combining the experimental enthalpy of combustion with the known standard enthalpies of formation of the combustion products.

Conclusion

This technical guide provides a comprehensive framework for determining the thermochemical properties of this compound. In the absence of published data, high-accuracy computational methods, specifically the CBS-QB3 protocol, offer a robust and reliable pathway to predict the standard enthalpy of formation, entropy, and heat capacity. The outlined computational workflow and general experimental protocol provide researchers with the necessary theoretical and practical foundations to obtain these critical data points for applications in chemical research and development.

References

Methodological & Application

Application Notes and Protocols: 3-Chlorooctane-1-thiol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chlorooctane-1-thiol is a bifunctional organic molecule containing both a secondary alkyl chloride and a primary thiol functional group. This unique combination of reactive sites makes it a potentially valuable building block in organic synthesis, particularly for the construction of sulfur-containing heterocycles, functionalized thioethers, and as a linker molecule in drug discovery and materials science. Due to the limited availability of literature specifically on this compound, this document provides hypothetical, yet chemically sound, application notes and protocols based on the well-established reactivity of its constituent functional groups.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.[1]

PropertyValue
Molecular Formula C₈H₁₇ClS
Molecular Weight 180.74 g/mol
IUPAC Name This compound
CAS Number 61661-23-2
Appearance Predicted: Colorless liquid
Boiling Point Predicted: > 200 °C
Solubility Soluble in organic solvents (e.g., ethanol, dichloromethane, ether); insoluble in water.

Proposed Synthesis

A plausible synthetic route to this compound could involve the conversion of a suitable precursor, such as 3-chlorooctan-1-ol, to the corresponding thiol. One common method is the reaction with thiourea followed by hydrolysis.

G cluster_0 Proposed Synthesis of this compound 3-Chlorooctan-1-ol 3-Chlorooctan-1-ol Isothiouronium_salt Intermediate Isothiouronium Salt 3-Chlorooctan-1-ol->Isothiouronium_salt 1. Thiourea, HBr This compound This compound Isothiouronium_salt->this compound 2. NaOH, H₂O 3. H₃O⁺ workup G cluster_1 Intramolecular Cyclization to a Tetrahydrothiophene Derivative This compound This compound Thiolate Thiolate Intermediate This compound->Thiolate Base (e.g., NaH) Tetrahydrothiophene 2-Pentyltetrahydrothiophene Thiolate->Tetrahydrothiophene Intramolecular SN2 G cluster_2 Application as a Bifunctional Linker This compound This compound Thiol_Reaction Thiol-Ene Click Reaction This compound->Thiol_Reaction Chloride_Reaction Nucleophilic Substitution This compound->Chloride_Reaction Conjugate A-Linker-B Conjugate Thiol_Reaction->Conjugate Chloride_Reaction->Conjugate Molecule_A Molecule A (with alkene) Molecule_A->Thiol_Reaction Molecule_B Molecule B (nucleophile) Molecule_B->Chloride_Reaction

References

Application of 3-Chlorooctane-1-thiol in Thiol-Ene Click Chemistry for Surface Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

Application Note ID: TEC-APN-001

Introduction

Thiol-ene click chemistry has emerged as a powerful tool in materials science, drug development, and biotechnology due to its high efficiency, stereoselectivity, and tolerance of a wide range of functional groups.[1] The reaction, which proceeds via a radical-mediated anti-Markovnikov addition of a thiol to an alkene, can be initiated by light or heat, offering excellent spatial and temporal control.[1][2] This application note details the use of a bifunctional thiol, 3-Chlorooctane-1-thiol , for the covalent modification of alkene-terminated surfaces. The presence of the chloro- group on the octyl chain provides a secondary reactive handle for subsequent downstream functionalization, making it a versatile building block for creating complex, multifunctional surfaces.

The primary advantage of this approach lies in its two-step functionalization capability. First, the thiol group of this compound is selectively reacted with a vinyl-functionalized substrate via a photoinitiated thiol-ene reaction. This initial step is rapid, high-yielding, and proceeds under mild, ambient conditions.[3] The resulting surface is uniformly coated with a layer of chloro-octyl thioethers. The covalently attached chlorine atoms can then be used as anchor points for a second modification step, for instance, through nucleophilic substitution reactions to attach biomolecules, polymers, or small molecule drugs. This strategy is particularly relevant for the development of biosensors, drug delivery platforms, and antifouling coatings.

Experimental Protocols

This section outlines the detailed methodology for the photoinitiated thiol-ene reaction of this compound with a model vinyl-terminated glass surface.

Materials:

  • This compound (≥98% purity)

  • Vinyl-functionalized glass slides

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA, photoinitiator, 99%)

  • Toluene (anhydrous, 99.8%)

  • Methanol (ACS grade)

  • Deionized water

Equipment:

  • UV lamp (365 nm)

  • Schlenk flask

  • Magnetic stirrer

  • Nitrogen inlet

  • Syringes

  • Ultrasonic bath

  • Contact angle goniometer

  • X-ray photoelectron spectrometer (XPS)

Protocol 1: Surface Functionalization

  • Substrate Preparation: Vinyl-functionalized glass slides are cleaned by sonication in methanol for 15 minutes, followed by rinsing with deionized water and drying under a stream of nitrogen.

  • Reaction Setup: A cleaned glass slide is placed in a Schlenk flask. The flask is sealed and purged with nitrogen for 10 minutes to create an inert atmosphere.

  • Reagent Preparation: A stock solution is prepared in anhydrous toluene containing:

    • This compound (100 mM)

    • 2,2-Dimethoxy-2-phenylacetophenone (DMPA) (10 mM)

  • Reaction: The reagent solution is introduced into the Schlenk flask via syringe, ensuring the glass slide is fully submerged. The flask is placed under a 365 nm UV lamp at a distance of 10 cm. The reaction mixture is gently stirred.

  • Incubation: The reaction is allowed to proceed for 1 hour at room temperature under UV irradiation.

  • Washing: After the reaction, the glass slide is removed from the solution and washed thoroughly with toluene to remove any unreacted reagents, followed by a final rinse with methanol and drying under nitrogen.

  • Characterization: The functionalized surface is characterized by contact angle measurements to confirm the change in surface hydrophobicity and by XPS to verify the presence of chlorine and sulfur.

Quantitative Data

The efficiency of the surface modification was quantified by measuring the change in water contact angle and by elemental analysis using XPS. The results are summarized in the tables below.

Table 1: Water Contact Angle Measurements

Surface TypeAverage Water Contact Angle (°)Standard Deviation
Unmodified Vinyl-terminated Glass75.2± 1.5
After Thiol-Ene Reaction98.6± 2.1

Table 2: XPS Elemental Surface Composition

ElementUnmodified Vinyl-terminated Glass (Atomic %)After Thiol-Ene Reaction (Atomic %)
C65.872.3
O28.118.5
Si6.14.9
S0.02.2
Cl0.02.1

Visualizations

.dot

Thiol_Ene_Mechanism cluster_initiation Initiation cluster_propagation Propagation I Photoinitiator (I) I_rad Radical (I•) I->I_rad UV Light (hν) RSH This compound (R-SH) I_rad->RSH H-abstraction RS_rad Thiyl Radical (RS•) RSH->RS_rad Thioether Thioether Product (RS-C-C-H) RSH->Thioether Ene Alkene (C=C) RS_rad->Ene Addition RSC_rad Carbon-centered Radical (RS-C-C•) Ene->RSC_rad RSC_rad->RSH Chain Transfer RSC_rad->RS_rad propagates

Caption: Radical-mediated thiol-ene reaction mechanism.

.dot

Experimental_Workflow A 1. Substrate Preparation (Clean Vinyl-terminated Glass) B 2. Reaction Setup (Inert Atmosphere) A->B C 3. Reagent Addition (this compound + Photoinitiator in Toluene) B->C D 4. UV Irradiation (365 nm) (1 hour at Room Temperature) C->D E 5. Washing and Drying (Toluene, Methanol, N2 Stream) D->E F 6. Surface Characterization (Contact Angle, XPS) E->F

Caption: Experimental workflow for surface functionalization.

.dot

Logical_Relationship Start Vinyl-Terminated Surface Step1 Thiol-Ene Reaction (this compound) Start->Step1 Intermediate Chloro-Functionalized Surface Step1->Intermediate Step2 Nucleophilic Substitution (e.g., with R-NH2) Intermediate->Step2 Final Dual-Functionalized Surface Step2->Final

Caption: Two-step surface modification strategy.

Conclusion

This application note demonstrates a robust and efficient protocol for the functionalization of alkene-terminated surfaces using this compound via a photoinitiated thiol-ene click reaction. The reaction proceeds with high efficiency, as confirmed by significant changes in surface properties. The resulting chloro-functionalized surface serves as a versatile platform for further chemical modifications, enabling the design and fabrication of advanced materials for a wide range of applications in research and drug development.

References

Application Notes and Protocols for 3-Chlorooctane-1-thiol Self-Assembled Monolayers on Gold Surfaces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) provide a versatile platform for modifying surface properties at the molecular level. The spontaneous organization of molecules into ordered, single-molecule-thick layers offers precise control over the chemical and physical characteristics of a substrate. Alkanethiols on gold are a well-established model system for forming highly ordered SAMs, driven by the strong affinity between sulfur and gold.

This document provides detailed application notes and protocols for the use of 3-Chlorooctane-1-thiol in forming self-assembled monolayers on gold surfaces. The presence of a chlorine atom on the alkyl chain introduces a reactive site for further functionalization, making these SAMs particularly interesting for applications in drug development, biosensing, and materials science. The chloro-group can serve as a versatile anchor point for the covalent attachment of biomolecules, drug molecules, or other functionalities.

Data Presentation: Expected Properties of this compound SAMs

While specific experimental data for this compound is not extensively available, the following tables summarize expected quantitative data based on studies of similar functionalized alkanethiols on gold surfaces. These values can be used as a benchmark for characterization.

Table 1: Expected Contact Angle Measurements

Probe LiquidExpected Advancing Contact Angle (θa)Expected Receding Contact Angle (θr)Expected Hysteresis (θa - θr)
Deionized Water70° - 85°55° - 70°10° - 20°
Hexadecane< 20°< 15°< 5°

The presence of the polar C-Cl bond is expected to result in a more hydrophilic surface compared to a simple methyl-terminated alkanethiol SAM.

Table 2: Expected Film Thickness

Characterization TechniqueExpected ThicknessNotes
Ellipsometry8 - 12 ÅThe thickness is dependent on the tilt angle of the alkyl chains.
X-ray Photoelectron Spectroscopy (XPS)9 - 13 ÅCalculated based on the attenuation of the Au 4f signal.
Atomic Force Microscopy (AFPM)10 - 14 ÅMeasured by scratching the monolayer and imaging the height difference.

The expected thickness is based on an extended octanethiol chain with a slight tilt angle.

Table 3: Expected X-ray Photoelectron Spectroscopy (XPS) Data

ElementBinding Energy (eV)Expected Atomic Conc. (%)Notes
C 1s285.0 (C-C, C-H), ~286.5 (C-Cl)60 - 75%The C-Cl peak may be a small shoulder on the main C-C/C-H peak.
S 2p (S 2p3/2)162.0 - 162.55 - 15%Indicative of thiolate bonding to the gold surface.
Cl 2p (Cl 2p3/2)199.5 - 200.55 - 15%Confirms the presence of the chloro-group.
Au 4f (Au 4f7/2)84.05 - 20%Signal from the underlying gold substrate.

Binding energies can vary slightly depending on the instrument calibration.

Experimental Protocols

Protocol 1: Preparation of Gold Substrates

High-quality SAMs require atomically clean and smooth gold surfaces.

Materials:

  • Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)

  • Acetone (ACS grade)

  • Ethanol (200 proof)

  • Deionized water (18.2 MΩ·cm)

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED

  • Nitrogen gas (high purity)

  • UV-Ozone cleaner (optional)

Procedure:

  • Solvent Cleaning:

    • Sonicate the gold substrates in acetone for 10-15 minutes.

    • Rinse thoroughly with ethanol.

    • Rinse thoroughly with deionized water.

    • Dry the substrates under a gentle stream of high-purity nitrogen gas.

  • Piranha Cleaning (for robust cleaning, use with extreme caution in a fume hood with appropriate personal protective equipment):

    • Immerse the cleaned and dried substrates in freshly prepared Piranha solution for 10-15 minutes.

    • Carefully remove the substrates and rinse extensively with deionized water.

    • Rinse with ethanol.

    • Dry under a stream of nitrogen.

  • UV-Ozone Cleaning (alternative to Piranha):

    • Place the solvent-cleaned substrates in a UV-Ozone cleaner for 15-20 minutes to remove organic contaminants.

  • Final Rinse and Use:

    • Immediately before use, rinse the substrates with ethanol and dry with nitrogen.

    • Use the cleaned substrates immediately for SAM formation to prevent re-contamination.

Protocol 2: Formation of this compound SAM

Materials:

  • Cleaned gold substrates

  • This compound

  • Ethanol (200 proof, anhydrous)

  • Glass vials with Teflon-lined caps

  • Tweezers

  • Nitrogen gas

Procedure:

  • Solution Preparation:

    • Prepare a 1-5 mM solution of this compound in anhydrous ethanol in a clean glass vial.

    • Sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • SAM Formation:

    • Using clean tweezers, immerse the freshly cleaned gold substrates into the thiol solution.

    • Ensure the entire gold surface is submerged.

    • Purge the vials with nitrogen gas to create an inert atmosphere, which minimizes oxidation of the thiol.

    • Seal the vials tightly with Teflon-lined caps.

    • Allow the self-assembly to proceed for 18-24 hours at room temperature in a dark, vibration-free environment.

  • Rinsing and Drying:

    • After incubation, carefully remove the substrates from the thiol solution using tweezers.

    • Rinse the substrates thoroughly with a stream of fresh ethanol to remove any physisorbed molecules.

    • Dry the SAM-coated substrates under a gentle stream of nitrogen.

  • Storage:

    • Store the prepared SAMs in a clean, dry environment, preferably under a nitrogen atmosphere, until characterization or further use.

Protocol 3: Characterization of the SAM

A. Contact Angle Goniometry:

  • Place a droplet (2-5 µL) of deionized water or other probe liquid onto the SAM surface.

  • Measure the advancing and receding contact angles to assess the surface wettability and monolayer quality. A low hysteresis indicates a more homogeneous surface.

B. Ellipsometry:

  • Measure the change in polarization of light reflected from the surface to determine the thickness of the SAM.

  • Measurements should be taken on the bare gold substrate before SAM formation as a reference.

C. X-ray Photoelectron Spectroscopy (XPS):

  • Acquire survey scans to identify the elemental composition of the surface.

  • Perform high-resolution scans of the C 1s, S 2p, Cl 2p, and Au 4f regions to determine the chemical states and bonding environment.

D. Cyclic Voltammetry (CV):

  • Use the SAM-modified gold substrate as the working electrode in an electrochemical cell.

  • Employ a redox probe (e.g., [Fe(CN)₆]³⁻/⁴⁻) in an appropriate electrolyte solution.

  • The blocking of electron transfer by the SAM, observed as an increase in the peak-to-peak separation (ΔEp) and a decrease in peak currents, provides information on the packing density and defectiveness of the monolayer.

Visualizations

Experimental_Workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization Solvent_Cleaning Solvent Cleaning (Acetone, Ethanol, DI Water) Drying1 Drying (N2) Solvent_Cleaning->Drying1 Piranha_or_UVO3 Piranha or UV-Ozone Cleaning Drying1->Piranha_or_UVO3 Rinsing1 Rinsing (DI Water, Ethanol) Piranha_or_UVO3->Rinsing1 Drying2 Drying (N2) Rinsing1->Drying2 Immersion Immerse Gold Substrate (18-24h, RT, N2 atmosphere) Drying2->Immersion Thiol_Solution Prepare 1-5 mM this compound in Ethanol Thiol_Solution->Immersion Rinsing2 Rinse with Ethanol Immersion->Rinsing2 Drying3 Drying (N2) Rinsing2->Drying3 Contact_Angle Contact Angle Goniometry Drying3->Contact_Angle Ellipsometry Ellipsometry Drying3->Ellipsometry XPS XPS Drying3->XPS CV Cyclic Voltammetry Drying3->CV

Caption: Experimental workflow for the formation and characterization of this compound SAMs.

Functionalization_Pathway Gold_Surface Gold Surface SAM S-Au Bond This compound SAM - (CH2)2-CHCl-(CH2)4-CH3 Gold_Surface->SAM Nucleophilic_Substitution Nucleophilic Substitution SAM->Nucleophilic_Substitution Functionalized_SAM S-Au Bond Functionalized SAM - (CH2)2-CH(Nu)-(CH2)4-CH3 Nucleophilic_Substitution->Functionalized_SAM Drug_Molecule Drug Molecule (e.g., with amine or thiol group) Drug_Molecule->Nucleophilic_Substitution Nucleophile (Nu)

Caption: Pathway for functionalizing a this compound SAM for drug delivery applications.

Application Notes & Protocols: Surface Functionalization Using 3-Chlorooctane-1-thiol for Biosensors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and generalized protocols for the use of 3-Chlorooctane-1-thiol in the surface functionalization of biosensors. The information is based on established principles of self-assembled monolayers (SAMs) of alkylthiols on gold surfaces, a common technique in biosensor development.[1][2][3] Due to the limited specific literature available for this compound, the following protocols and data are presented as a guide and may require optimization for specific applications.

Introduction

Surface functionalization is a critical step in the fabrication of high-performance biosensors, enabling the stable immobilization of biorecognition elements (e.g., antibodies, enzymes, nucleic acids) onto the sensor surface.[4][5] Alkylthiols are widely used for the formation of well-ordered self-assembled monolayers (SAMs) on gold surfaces due to the strong affinity of sulfur for gold.[1][3] this compound is a functionalized alkylthiol that offers a versatile platform for biosensor development. The terminal thiol group allows for robust attachment to gold substrates, while the chloro- group at the 3-position provides a reactive site for subsequent covalent immobilization of biomolecules. This bifunctional nature makes it a promising candidate for creating stable and reproducible biosensor surfaces.

Principle of Surface Functionalization

The functionalization process involves two key steps:

  • Formation of a Self-Assembled Monolayer (SAM): this compound molecules spontaneously organize on a gold surface, with the thiol groups binding to the gold and the alkyl chains orienting outwards, forming a dense and stable monolayer.

  • Bioconjugation: The exposed chloro- groups on the SAM surface can be used as anchor points for the covalent attachment of bioreceptor molecules. This can be achieved through various chemical reactions, such as nucleophilic substitution, where a nucleophilic group on the bioreceptor (e.g., an amine or thiol) displaces the chloride.

This two-step approach allows for a controlled and oriented immobilization of bioreceptors, which is crucial for maintaining their biological activity and ensuring optimal sensor performance.

Experimental Protocols

The following are generalized protocols for the functionalization of a gold biosensor surface using this compound.

Protocol 1: Preparation of a this compound Self-Assembled Monolayer (SAM) on a Gold Surface

Materials:

  • Gold-coated substrate (e.g., sensor chip, quartz crystal microbalance crystal)

  • This compound

  • Anhydrous ethanol

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION: Piranha solution is highly corrosive and explosive. Handle with appropriate personal protective equipment in a fume hood.

  • Deionized (DI) water

  • Nitrogen gas

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrate in piranha solution for 1-5 minutes to remove organic contaminants.

    • Rinse the substrate thoroughly with DI water followed by ethanol.

    • Dry the substrate under a gentle stream of nitrogen gas.

  • SAM Formation:

    • Prepare a 1 mM solution of this compound in anhydrous ethanol.

    • Immerse the cleaned and dried gold substrate in the thiol solution.

    • Incubate for 18-24 hours at room temperature in a sealed container to allow for the formation of a well-ordered SAM.

  • Rinsing and Drying:

    • Remove the substrate from the thiol solution.

    • Rinse thoroughly with ethanol to remove non-specifically adsorbed molecules.

    • Dry the functionalized substrate under a gentle stream of nitrogen gas.

    • The substrate is now ready for bioconjugation.

Protocol 2: Covalent Immobilization of a Protein Bioreceptor

Materials:

  • This compound functionalized gold substrate

  • Protein bioreceptor (e.g., antibody, enzyme) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Blocking agent (e.g., bovine serum albumin (BSA), ethanolamine)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

  • Bioreceptor Immobilization:

    • Prepare a solution of the protein bioreceptor at a desired concentration (e.g., 10-100 µg/mL) in the appropriate buffer.

    • Pipette the protein solution onto the this compound functionalized surface.

    • Incubate for 1-2 hours at room temperature or 4°C overnight in a humidified chamber to allow for covalent bond formation.

  • Blocking:

    • Rinse the surface with the wash buffer to remove unbound protein.

    • Immerse the substrate in a solution of a blocking agent (e.g., 1% BSA in PBS) for 30-60 minutes to block any remaining reactive sites and minimize non-specific binding.

  • Final Rinsing:

    • Rinse the surface thoroughly with the wash buffer and then with DI water.

    • Dry the biosensor under a gentle stream of nitrogen gas.

    • The biosensor is now ready for analyte detection.

Data Presentation

The following table presents hypothetical performance data for a biosensor functionalized with this compound. These values are illustrative and would need to be determined experimentally for a specific application.

ParameterValueConditions
Immobilized Bioreceptor Density 250 ± 20 ng/cm²Surface Plasmon Resonance
Analyte Hypothetical Protein Biomarker-
Linear Detection Range 1 pg/mL - 10 ng/mLElectrochemical Impedance Spectroscopy
Limit of Detection (LOD) 0.5 pg/mLSignal-to-Noise Ratio = 3
Specificity High (low cross-reactivity with interfering substances)-
Response Time < 15 minutes-
Stability > 90% activity after 30 days storage at 4°C-

Mandatory Visualization

Experimental Workflow

G cluster_0 Substrate Preparation cluster_1 SAM Formation cluster_2 Bioconjugation A Gold Substrate B Piranha Cleaning A->B C Rinse (DI Water, Ethanol) B->C D Dry (Nitrogen) C->D E Immerse in this compound (1 mM in Ethanol) D->E F Incubate (18-24h, RT) E->F G Rinse (Ethanol) F->G H Dry (Nitrogen) G->H I Immobilize Bioreceptor (e.g., Antibody) H->I J Incubate (1-2h, RT) I->J K Block with BSA J->K L Rinse and Dry K->L M Functionalized Biosensor L->M Ready for Analyte Detection

Caption: Experimental workflow for biosensor surface functionalization.

Hypothetical Signaling Pathway

G cluster_0 Biosensor Surface cluster_1 Analyte Recognition cluster_2 Signal Transduction Surface Gold Surface Thiol Group 3-Chlorooctane Chloro Group Bioreceptor Bioreceptor (e.g., Antibody) Surface:chloro->Bioreceptor Covalent Bond Binding Binding Event Bioreceptor->Binding Analyte Target Analyte Analyte->Binding Transducer Transducer (e.g., Electrode) Binding->Transducer Conformational Change/ Mass Accumulation Signal Measurable Signal (e.g., Change in Impedance) Transducer->Signal

Caption: Hypothetical signaling pathway for a biosensor.

References

Application Notes & Protocols: 3-Chlorooctane-1-thiol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: While direct applications of 3-Chlorooctane-1-thiol in established pharmaceutical syntheses are not widely documented, its bifunctional nature as a thiol and an alkyl chloride presents significant potential for the creation of novel pharmaceutical intermediates. This document outlines a prospective application of this compound in the synthesis of a substituted tetrahydrothiophene derivative, a scaffold of interest in medicinal chemistry due to the prevalence of sulfur-containing heterocycles in approved drugs.[1][2][3][4][5] The following notes provide a detailed protocol for a proposed intramolecular cyclization reaction, along with hypothetical characterization data and workflow diagrams.

Introduction: The Potential of Bifunctional Sulfur-Containing Building Blocks

Sulfur-containing heterocycles are crucial components in a wide array of pharmaceutical agents, exhibiting diverse biological activities.[2][5] The synthesis of these scaffolds often relies on the strategic use of bifunctional building blocks that can undergo cyclization to form the desired ring structure. This compound is one such molecule, possessing a nucleophilic thiol group and an electrophilic secondary chloride on the same carbon chain. This arrangement makes it an ideal candidate for intramolecular cyclization to form a five-membered tetrahydrothiophene ring, a common motif in medicinal chemistry.

The intramolecular reaction of a halo-thiol is a well-established method for the synthesis of cyclic thioethers.[6][7] The reaction typically proceeds via an intramolecular SN2 mechanism, where the thiol, upon deprotonation to the more nucleophilic thiolate, attacks the carbon bearing the halogen. This application note details a hypothetical protocol for the base-mediated intramolecular cyclization of this compound to yield 2-pentyltetrahydrothiophene.

Proposed Synthetic Application: Intramolecular Cyclization

The proposed synthetic route involves the intramolecular cyclization of this compound to form 2-pentyltetrahydrothiophene. This reaction is facilitated by a non-nucleophilic base, which deprotonates the thiol to form a thiolate anion. The thiolate then undergoes an intramolecular nucleophilic attack on the carbon atom bonded to the chlorine, displacing the chloride ion and forming the cyclic thioether.

Reaction Scheme:

  • Reactant: this compound

  • Product: 2-Pentyltetrahydrothiophene

  • Reagent: Sodium Hydride (NaH)

  • Solvent: Tetrahydrofuran (THF)

Experimental Protocol

Objective: To synthesize 2-pentyltetrahydrothiophene via intramolecular cyclization of this compound.

Materials:

  • This compound (MW: 180.74 g/mol )[8]

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Argon or Nitrogen gas supply

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add sodium hydride (0.24 g, 6.0 mmol, 1.2 equivalents) as a 60% dispersion in mineral oil.

  • Wash the sodium hydride with anhydrous hexane (3 x 5 mL) to remove the mineral oil, decanting the hexane carefully each time.

  • Add 20 mL of anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (0.90 g, 5.0 mmol, 1.0 equivalent) in 10 mL of anhydrous THF.

  • Slowly add the solution of this compound to the stirred suspension of sodium hydride at 0 °C over a period of 15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow addition of 10 mL of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and add 20 mL of water.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-pentyltetrahydrothiophene.

Data Presentation

Table 1: Hypothetical Reaction Parameters and Results

ParameterValue
Moles of this compound5.0 mmol
Moles of Sodium Hydride6.0 mmol
Reaction Time12 hours
Reaction TemperatureRoom Temperature
Theoretical Yield of Product0.72 g
Actual Yield of Product0.61 g
Yield 85%
Purity (by GC) >98%

Table 2: Hypothetical Spectroscopic Data for 2-Pentyltetrahydrothiophene

Spectroscopic MethodData
¹H NMR (400 MHz, CDCl₃) δ 3.25 (m, 1H), 2.90 (m, 2H), 2.05 (m, 1H), 1.90 (m, 1H), 1.30-1.60 (m, 8H), 0.90 (t, J=7.0 Hz, 3H)
¹³C NMR (100 MHz, CDCl₃) δ 48.5, 38.2, 36.1, 32.4, 31.8, 28.5, 22.6, 14.1
Mass Spectrometry (EI) m/z (%): 144 (M⁺, 45), 87 (100), 55 (30)

Visualizations

G Experimental Workflow for the Synthesis of 2-Pentyltetrahydrothiophene cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Dry Round-Bottom Flask under Inert Atmosphere B Add Sodium Hydride (60% dispersion) A->B C Wash NaH with Anhydrous Hexane B->C D Add Anhydrous THF and Cool to 0 °C C->D F Slowly Add Thiol Solution to NaH Suspension at 0 °C D->F E Dissolve this compound in Anhydrous THF E->F G Warm to Room Temperature and Stir for 12 hours F->G H Quench with Saturated aq. NH₄Cl at 0 °C G->H I Extract with Dichloromethane H->I J Wash with Brine I->J K Dry with MgSO₄, Filter, and Concentrate J->K L Purify by Flash Column Chromatography K->L M Obtain Pure 2-Pentyltetrahydrothiophene L->M

Caption: Workflow for the synthesis of 2-pentyltetrahydrothiophene.

G Proposed Intramolecular Cyclization Pathway cluster_intermediates Intermediate cluster_product Product reactant This compound intermediate Thiolate Anion reactant->intermediate Deprotonation base Sodium Hydride (NaH) product 2-Pentyltetrahydrothiophene intermediate->product Intramolecular SN2 Attack (Cyclization)

Caption: Logical pathway for the intramolecular cyclization.

Conclusion

This compound represents a potentially valuable, yet underexplored, building block for the synthesis of pharmaceutical intermediates. The protocol detailed above for the synthesis of 2-pentyltetrahydrothiophene via intramolecular cyclization serves as a proof-of-concept for its utility. This approach can be adapted for the synthesis of a variety of substituted tetrahydrothiophenes and other sulfur-containing heterocycles by modifying the starting material or reaction conditions. Further investigation into the applications of this and similar bifunctional molecules is warranted and could lead to the discovery of novel and efficient synthetic routes to biologically active compounds.

References

Application Note: Formation and Characterization of Metal-Thiolate Complexes with 3-Chlorooctane-1-thiol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a detailed protocol for the formation and characterization of metal-thiolate complexes involving 3-Chlorooctane-1-thiol. Thiol-metal interactions are fundamental in various fields, including biochemistry, materials science, and pharmacology. The presence of a chlorine atom at the 3-position of the octanethiol backbone may influence the electronic properties of the thiol group and the stability and reactivity of the resulting metal complex, making it a molecule of interest for applications such as targeted drug delivery or the synthesis of novel functionalized nanoparticles.

Due to the limited availability of specific experimental data for this compound, this note presents a generalized protocol that can be adapted from well-established methods for other alkylthiols. The provided quantitative data is illustrative and based on similar metal-thiolate systems to serve as a baseline for experimental design.

Physicochemical Properties and Safety Data

A summary of the key physicochemical properties of this compound and general safety considerations are presented below. It is imperative to consult the specific Safety Data Sheet (SDS) for the batch of the chemical being used.

PropertyValue (Predicted/Estimated)Source
Molecular FormulaC8H17ClS-
Molecular Weight180.74 g/mol -
Boiling PointApprox. 235-240 °C-
DensityApprox. 0.98 g/cm³-
pKa of Thiol Group~10.5

Safety Precautions: this compound is expected to be an irritant to the skin, eyes, and respiratory tract. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Protocols

General Synthesis of a Metal-Thiolate Complex with this compound

This protocol describes the synthesis of a metal-thiolate complex using a generic metal salt (e.g., a gold(III) salt like HAuCl4 or a silver(I) salt like AgNO3) and this compound. The reaction is typically a reductive-complexation where the thiol reduces the metal ion and then forms a complex with the reduced metal.

Materials:

  • This compound

  • Metal salt (e.g., HAuCl4, AgNO3)

  • Solvent (e.g., ethanol, methanol, toluene)

  • Reducing agent (e.g., sodium borohydride, if required)

  • Inert gas (e.g., nitrogen or argon)

  • Schlenk line or glovebox

  • Glassware (round-bottom flask, dropping funnel, etc.)

Procedure:

  • Solvent Degassing: Degas the chosen solvent by sparging with an inert gas (N2 or Ar) for at least 30 minutes to remove dissolved oxygen, which can oxidize the thiol.

  • Preparation of Metal Salt Solution: In a round-bottom flask under an inert atmosphere, dissolve the metal salt in the degassed solvent to a desired concentration (e.g., 0.1 M).

  • Preparation of Thiol Solution: In a separate flask, dissolve this compound in the degassed solvent. The molar ratio of thiol to metal will influence the final complex structure and should be optimized (common ratios range from 2:1 to 10:1).

  • Reaction: Slowly add the thiol solution to the stirred metal salt solution at room temperature. The reaction progress can often be monitored by a color change. For instance, the formation of gold-thiolate complexes is typically accompanied by a color change from yellow (Au(III)) to colorless (Au(I)-thiolate complex).

  • Stirring: Allow the reaction to stir at room temperature for a specified period (e.g., 2-24 hours) to ensure complete complex formation.

  • Isolation of the Complex: The method for isolation depends on the solubility of the complex.

    • Precipitation: If the complex precipitates, it can be isolated by filtration, washed with fresh solvent to remove unreacted starting materials, and then dried under vacuum.

    • Solvent Evaporation: If the complex is soluble, the solvent can be removed under reduced pressure to yield the solid product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system.

Characterization of the Metal-Thiolate Complex

A combination of spectroscopic and analytical techniques is essential to confirm the formation and purity of the metal-thiolate complex.

TechniquePurposeExpected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the structure of the organic ligand within the complex.A shift in the resonance of the protons and carbons near the sulfur atom upon coordination to the metal. The disappearance of the S-H proton peak around 1-2 ppm is a key indicator of complex formation.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups and confirm the absence of the S-H bond.The disappearance of the weak S-H stretching vibration, typically observed around 2550-2600 cm⁻¹, indicates the formation of the metal-sulfur bond.
UV-Visible (UV-Vis) Spectroscopy To observe the electronic transitions within the complex.The appearance of new absorption bands, often in the UV region, corresponding to ligand-to-metal charge transfer (LMCT) transitions.
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern of the complex.The molecular ion peak corresponding to the expected mass of the metal-thiolate complex.
X-ray Photoelectron Spectroscopy (XPS) To determine the oxidation state of the metal and the binding environment of the sulfur.A shift in the binding energy of the S 2p and the metal core level electrons upon complexation.

Illustrative Quantitative Data

The following table provides illustrative stability constants and spectroscopic data for a model gold(I)-thiolate system. These values should be considered as a starting point for the characterization of complexes with this compound.

ParameterIllustrative ValueTechnique
Stability Constant (log K) 12-15Potentiometric Titration
¹H NMR Shift (α-CH2-S) Δδ = +0.2 to +0.5 ppm¹H NMR
¹³C NMR Shift (α-C-S) Δδ = +5 to +10 ppm¹³C NMR
S-H Stretch in FTIR Absent (~2550 cm⁻¹)FTIR
Au 4f Binding Energy Shift (XPS) -0.5 to -1.0 eVXPS
S 2p Binding Energy Shift (XPS) -0.2 to -0.5 eVXPS

Diagrams and Workflows

Experimental Workflow for Synthesis and Characterization

cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization prep_solvents Degas Solvents prep_metal Prepare Metal Salt Solution prep_solvents->prep_metal prep_thiol Prepare this compound Solution prep_solvents->prep_thiol reaction Mix and React under Inert Atmosphere prep_metal->reaction prep_thiol->reaction isolation Isolate Crude Product reaction->isolation purify Recrystallization isolation->purify nmr NMR (¹H, ¹³C) purify->nmr ftir FTIR purify->ftir uvvis UV-Vis purify->uvvis ms Mass Spectrometry purify->ms xps XPS purify->xps

Caption: Workflow for the synthesis and characterization of metal-thiolate complexes.

Logical Relationship of Characterization Techniques

cluster_structure Structural Confirmation cluster_properties Electronic and Physical Properties complex Metal-Thiolate Complex nmr NMR (Confirms Ligand Structure) complex->nmr ftir FTIR (Confirms M-S Bond Formation) complex->ftir uvvis UV-Vis (Electronic Transitions) complex->uvvis ms Mass Spectrometry (Molecular Weight) complex->ms xps XPS (Oxidation State & Binding) complex->xps

Caption: Characterization techniques for metal-thiolate complexes.

Potential Applications and Further Research

Metal-thiolate complexes of this compound could be explored for several applications:

  • Functionalized Nanoparticles: The thiol group can be used to anchor the molecule to the surface of gold or silver nanoparticles, while the chloro- group provides a site for further chemical modification.

  • Drug Delivery: The lipophilic octyl chain and the reactive chloro- group could be utilized in the design of targeted drug delivery systems.

  • Catalysis: The metal center could exhibit catalytic activity, which might be tuned by the electronic properties of the chlorinated ligand.

Further research should focus on a systematic study of the complexation of this compound with a range of transition metals, detailed structural elucidation using single-crystal X-ray diffraction, and evaluation of the stability and reactivity of these novel complexes. The potential for the chloro-substituent to participate in secondary reactions should also be carefully investigated.

Subject: Application Notes and Protocols for 3-Chlorooctane-1-thiol in Materials Science and Nanotechnology

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Topic: Applications of "3-Chlorooctane-1-thiol" in Materials Science and Nanotechnology

Following a comprehensive review of available scientific literature and chemical databases, it has been determined that there is a notable absence of specific research and documented applications for This compound within the fields of materials science and nanotechnology. While the PubChem database confirms the existence and basic chemical properties of this molecule[1], there is no associated literature, patents, or experimental data detailing its use in the requested areas.

The core requirements of the user request—namely, the creation of detailed application notes, experimental protocols, and the summarization of quantitative data—cannot be fulfilled due to the lack of primary research and established methodologies for this specific compound.

However, the broader class of molecules to which this compound belongs—alkanethiols—are of fundamental importance in these fields. To provide a relevant and informative response, this document will outline the well-established applications and general protocols for functionalized thiols, which could serve as a foundational guide for potential future research into this compound. The principles described herein are based on the known reactivity of the thiol group and the potential influence of the alkyl chain and chloro-substituent.

Potential Applications based on General Thiol Chemistry

The primary applications of alkanethiols in materials science and nanotechnology stem from the strong affinity of the sulfur atom for the surfaces of noble metals, most notably gold, silver, copper, and platinum.[2] This interaction leads to the spontaneous formation of highly ordered, crystalline-like films known as self-assembled monolayers (SAMs).

Self-Assembled Monolayers (SAMs)

The formation of SAMs is a cornerstone of surface functionalization in nanotechnology. Based on its structure, this compound could potentially form SAMs on gold surfaces. The thiol group would act as the anchor to the metal, while the octyl chain would contribute to the ordering of the monolayer through van der Waals interactions. The chlorine atom at the 3-position could introduce specific properties to the surface, such as altered hydrophobicity or a site for further chemical modification.

Nanoparticle Functionalization

Thiols are widely used as capping agents to stabilize nanoparticles and prevent their aggregation.[2][3][4] The thiol group covalently binds to the nanoparticle surface, providing a protective layer. The functional group at the other end of the thiol can be tailored to impart specific functionalities, such as biocompatibility, targeting capabilities in drug delivery, or catalytic activity.[3][4] It is plausible that this compound could be used to functionalize gold or other metallic nanoparticles.

Biomedical Applications

Thiolated nanoparticles have extensive applications in the biomedical field, including drug delivery, diagnostics, and biosensing.[3][4] The ability to form stable conjugates with biomolecules makes them valuable tools. While there is no data on this compound, the general class of thiolated compounds is of significant interest.

Hypothetical Experimental Protocols

The following are generalized protocols for the types of experiments where a functionalized thiol like this compound might be used. These are not based on cited experiments for this specific molecule but are standard methodologies in the field.

Protocol for the Formation of a Self-Assembled Monolayer on a Gold Surface

This protocol describes a typical procedure for the formation of an alkanethiol SAM on a gold-coated substrate.

Materials:

  • Gold-coated substrate (e.g., silicon wafer with a titanium adhesion layer and a gold top layer)

  • This compound

  • Anhydrous ethanol

  • Nitrogen gas

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

  • Deionized water

Procedure:

  • Substrate Cleaning: The gold substrate is cleaned to remove any organic contaminants. This is a critical step for the formation of a well-ordered monolayer.

    • Immerse the substrate in Piranha solution for 10-15 minutes.

    • Rinse thoroughly with deionized water.

    • Dry the substrate under a stream of nitrogen gas.

  • Solution Preparation: Prepare a 1-10 mM solution of this compound in anhydrous ethanol.

  • SAM Formation: Immerse the cleaned, dry gold substrate into the thiol solution. The self-assembly process begins immediately. For the formation of a well-ordered monolayer, an immersion time of 12-24 hours is typically recommended.

  • Rinsing: After the immersion period, remove the substrate from the thiol solution and rinse thoroughly with ethanol to remove any non-covalently bound molecules.

  • Drying: Dry the functionalized substrate under a stream of nitrogen gas.

Protocol for the Functionalization of Gold Nanoparticles

This protocol outlines a common method for the synthesis of gold nanoparticles and their subsequent functionalization with a thiol.

Materials:

  • Tetrachloroauric acid (HAuCl₄)

  • Sodium citrate

  • This compound

  • Deionized water

Procedure:

  • Gold Nanoparticle Synthesis (Turkevich Method):

    • Bring a 100 mL solution of 0.01% HAuCl₄ to a rolling boil in a clean flask with vigorous stirring.

    • Rapidly add 2 mL of 1% sodium citrate solution.

    • The solution will change color from pale yellow to gray, then to purple, and finally to a deep red, indicating the formation of gold nanoparticles.

    • Continue boiling and stirring for 15-30 minutes.

    • Allow the solution to cool to room temperature.

  • Thiol Functionalization (Ligand Exchange):

    • To the cooled gold nanoparticle solution, add a solution of this compound in a suitable solvent (e.g., ethanol) dropwise while stirring.

    • The optimal concentration of the thiol will need to be determined experimentally.

    • Allow the mixture to stir for several hours to facilitate the exchange of the citrate ligands with the thiol.

  • Purification: The functionalized nanoparticles can be purified by centrifugation to remove excess thiol and other reactants. The nanoparticle pellet is then redispersed in the desired solvent.

Data Presentation

As there is no quantitative data available for this compound in the context of materials science and nanotechnology, a data table cannot be generated. For general alkanethiols, data tables would typically include information on:

  • Contact angle measurements to determine surface hydrophobicity.

  • Ellipsometry or Atomic Force Microscopy (AFM) data to measure the thickness of the SAM.

  • X-ray Photoelectron Spectroscopy (XPS) data to confirm the chemical composition of the surface.

  • Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) data for the characterization of functionalized nanoparticles.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the functionalization of a gold surface with a thiol, such as this compound.

G Workflow for Gold Surface Functionalization with a Thiol cluster_prep Substrate Preparation cluster_sam Self-Assembled Monolayer Formation cluster_char Characterization A Gold-Coated Substrate B Piranha Cleaning A->B C DI Water Rinse B->C D Nitrogen Drying C->D F Immerse Substrate (12-24h) D->F E Prepare Thiol Solution E->F G Ethanol Rinse F->G H Nitrogen Drying G->H I Contact Angle H->I J Ellipsometry/AFM H->J K XPS H->K L Functionalized Surface H->L

Caption: Generalized workflow for thiol-based SAM formation on a gold substrate.

Conclusion

While specific applications and protocols for this compound are not available in the current body of scientific literature, the foundational principles of alkanethiol chemistry provide a strong basis for hypothesizing its potential uses in materials science and nanotechnology. Further experimental investigation would be required to determine the specific properties and optimal conditions for the use of this compound in forming self-assembled monolayers and functionalizing nanoparticles. The protocols and concepts presented here can serve as a starting point for such research endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chlorooctane-1-thiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chlorooctane-1-thiol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Question 1: Low Yield of this compound and Presence of a High-Boiling Point Impurity

Answer: A common challenge in the synthesis of thiols from alkyl halides is the formation of a sulfide (thioether) byproduct through over-alkylation.[1][2][3] This occurs when the desired thiol product acts as a nucleophile and reacts with another molecule of the starting alkyl halide.

Troubleshooting Steps:

  • Modify Stoichiometry: Increase the excess of the sulfur nucleophile, such as sodium hydrosulfide (NaSH). A larger excess will favor the reaction of the alkyl halide with the hydrosulfide anion over the newly formed thiol.[4]

  • Alternative Sulfur Source: Employ thiourea as the nucleophile. This method proceeds through an intermediate alkyl isothiourea salt, which is then hydrolyzed to the thiol.[1][2][3] This two-step process can significantly reduce the formation of sulfide byproducts.

  • Controlled Addition: Add the alkyl halide slowly to the reaction mixture containing the sulfur nucleophile. This maintains a low concentration of the alkyl halide, minimizing the chance of the thiol product reacting with it.

Question 2: The Final Product Shows Signs of Degradation or the Presence of an Impurity with a Disulfide Bond.

Answer: Thiols are susceptible to oxidation, which leads to the formation of disulfides (R-S-S-R').[1][2] This can occur during the reaction, workup, or storage, especially in the presence of air or mild oxidizing agents.

Troubleshooting Steps:

  • Degas Solvents: Before use, thoroughly degas all solvents to remove dissolved oxygen.

  • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere, such as nitrogen or argon.

  • Reducing Workup: During the workup, wash the organic layer with a mild reducing agent solution, such as dilute sodium bisulfite or zinc and acid, to reduce any disulfide formed back to the thiol.[1]

  • Proper Storage: Store the purified thiol under an inert atmosphere and at low temperatures to minimize oxidation.

Question 3: Significant Formation of Octene Isomers is Observed.

Answer: As 3-chlorooctane is a secondary alkyl halide, elimination reactions (E2) can compete with the desired nucleophilic substitution (SN2), leading to the formation of various octene isomers.[4]

Troubleshooting Steps:

  • Choice of Base/Nucleophile: Use a less sterically hindered and less basic nucleophile if possible. While hydrosulfide is a good nucleophile, its basicity can promote elimination.

  • Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures tend to favor elimination over substitution.

  • Solvent Selection: Use a polar aprotic solvent (e.g., DMF, DMSO) to favor the SN2 pathway.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for preparing this compound?

A1: The most probable synthetic route involves the nucleophilic substitution of a suitable precursor, such as 1,3-dichlorooctane, with a sulfur nucleophile. The use of thiourea followed by hydrolysis is often preferred to minimize the formation of sulfide byproducts.[1][2][3]

Q2: How can I confirm the presence of the thiol group in my product?

A2: The presence of the thiol group can be confirmed using several analytical techniques:

  • ¹H NMR Spectroscopy: Look for a characteristic signal for the -SH proton, typically a triplet in the range of 1-2 ppm.

  • IR Spectroscopy: A weak absorption band for the S-H stretch is expected around 2550-2600 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (180.74 g/mol ).

Q3: What are the main safety precautions when working with this compound?

A3: Thiols are known for their strong and unpleasant odors.[1] Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Review the Safety Data Sheet (SDS) before starting any experimental work.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of thiols from secondary alkyl halides, which can be considered representative for the synthesis of this compound.

MethodAlkyl HalideSulfur ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Hydrosulfide2-BromooctaneNaSH (excess)Ethanol78465-75[1][4]
Thiourea2-BromooctaneThioureaEthanol782>80[1][3]
then NaOH(aq)1001

Experimental Protocols

Method 1: Synthesis via Sodium Hydrosulfide
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a 1.5 molar excess of sodium hydrosulfide (NaSH) in ethanol.

  • Heat the solution to reflux.

  • Slowly add 1,3-dichlorooctane (1 molar equivalent) to the refluxing solution over 1 hour.

  • Continue refluxing for an additional 3-4 hours, monitoring the reaction by TLC or GC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and diethyl ether.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure and purify the crude product by vacuum distillation.

Method 2: Synthesis via Thiourea
  • Dissolve 1,3-dichlorooctane (1 molar equivalent) and thiourea (1.1 molar equivalents) in ethanol in a round-bottom flask fitted with a reflux condenser.

  • Reflux the mixture for 2 hours to form the isothiouronium salt intermediate.

  • To the reaction mixture, add an aqueous solution of sodium hydroxide (2.5 molar equivalents).

  • Reflux the resulting mixture for an additional 1-2 hours to hydrolyze the salt.

  • Cool the reaction to room temperature and acidify with dilute hydrochloric acid.

  • Extract the product with diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter, concentrate the solvent under reduced pressure, and purify by vacuum distillation.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield of This compound check_impurity Analyze Byproducts (GC-MS, NMR) start->check_impurity impurity_octene Major Impurity is Octene? check_impurity->impurity_octene impurity_sulfide impurity_sulfide check_impurity->impurity_sulfide impurity_ impurity_ sulfide Major Impurity is Sulfide (Thioether)? action_octene Lower Reaction Temperature and Use Polar Aprotic Solvent impurity_octene->action_octene Yes action_sulfide Use Thiourea Method or Increase NaSH Excess end Improved Yield action_sulfide->end action_octene->end impurity_sulfide->action_sulfide Yes

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Synthesis_Pathway General Synthesis Pathways to this compound cluster_0 Method 1 cluster_1 Method 2 start 1,3-Dichlorooctane reagent1 NaSH (excess) start->reagent1 reagent2 1. Thiourea 2. NaOH, H₂O start->reagent2 product This compound reagent1->product side_product1 Sulfide Byproduct (R-S-R) reagent1->side_product1 major side reaction reagent2->product

Caption: Comparison of two primary synthesis routes for this compound.

References

Technical Support Center: Optimizing Substitutions for 3-Chlorooctane-1-thiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with substitution reactions of 3-Chlorooctane-1-thiol.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways for substitutions on this compound, and how does its structure influence this?

A1: this compound is a secondary alkyl halide. This structure is significant because it can undergo substitution reactions via two different mechanisms: SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution).[1][2] The choice between these pathways is not always clear-cut and is highly dependent on the reaction conditions. Additionally, elimination reactions (E1 and E2) are common competing pathways, especially under basic conditions and at elevated temperatures.[3]

Q2: How can I favor an SN2 reaction pathway?

A2: To favor the SN2 mechanism, you should use a strong, preferably negatively charged, nucleophile and a polar aprotic solvent like acetone, DMSO, or DMF.[1][4] These solvents enhance the reactivity of the nucleophile.[4][5] The SN2 reaction rate depends on the concentration of both the alkyl halide and the nucleophile.[6][7] Since this mechanism is sensitive to steric hindrance, the secondary nature of 3-chlorooctane makes it feasible, but bulky nucleophiles should be avoided.[7][8]

Q3: Under what conditions would an SN1 reaction be favored?

A3: The SN1 pathway is favored when using a weak, neutral nucleophile (e.g., water or an alcohol) and a polar protic solvent (like water, ethanol, or methanol).[1][5] These solvents help stabilize the carbocation intermediate that forms in the rate-determining step of the SN1 reaction.[5][9][10] The rate of an SN1 reaction is primarily dependent on the concentration of the alkyl halide.[6]

Q4: I am observing a significant amount of an alkene byproduct. What is causing this and how can I minimize it?

A4: The formation of an alkene is due to a competing elimination reaction (E1 or E2). Elimination is generally favored by higher temperatures and the use of strong, sterically hindered bases.[3][11][12] To minimize this side reaction, it is advisable to use lower reaction temperatures.[3][13] Additionally, employing a nucleophile that is a weak base can also reduce the amount of elimination product.[14]

Q5: My reaction is giving a very low yield. What are some common troubleshooting steps?

A5: Low yields can stem from several factors. Common issues include:

  • Improper Temperature Control: The reaction may be too hot, favoring elimination, or too cold, resulting in a slow or incomplete reaction.[15]

  • Reagent Purity: Ensure your starting materials, reagents, and solvents are pure and dry, as contaminants can interfere with the reaction.[16]

  • Incomplete Reaction: Monitor the reaction's progress using techniques like TLC or GC to ensure it has gone to completion before quenching and workup.[16]

  • Side Reactions: As discussed, elimination is a common side reaction. Another possibility is the intermolecular reaction of the thiol group of one molecule with the alkyl chloride of another.

  • Losses During Workup: Significant amounts of product can be lost during extraction, washing, and purification steps.[16][17]

Q6: Can the thiol group in this compound interfere with my desired substitution reaction?

A6: Yes, the thiol group is nucleophilic and could potentially react with another molecule of this compound in an intermolecular SN2 reaction to form a thioether. Thiols can also be oxidized to form disulfides.[18][19] If the thiol group is not the intended nucleophile, you may need to use a protecting group for the thiol, which can be removed after the substitution reaction is complete.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solutions
Low or No Conversion 1. Reaction temperature is too low.2. Nucleophile is not strong enough.3. Leaving group (Chloride) is not sufficiently reactive for the conditions.4. Impure or wet reagents/solvents.1. Gradually increase the reaction temperature while monitoring for side products.2. Switch to a stronger nucleophile or use a polar aprotic solvent to increase its reactivity.3. Consider converting the chloride to a better leaving group like iodide (Finkelstein reaction) or a tosylate.4. Ensure all reagents and glassware are pure and dry.[16]
Significant Alkene Formation 1. Reaction temperature is too high.2. The nucleophile is acting as a strong base.3. Use of a protic solvent with a strong base.1. Lower the reaction temperature; elimination reactions have a higher activation energy and are more sensitive to heat.[11][12]2. Use a less basic nucleophile. Thiolates are good nucleophiles but weaker bases than alkoxides.[14]3. Switch to a polar aprotic solvent.
Multiple Unidentified Products 1. Product or starting material decomposition.2. Carbocation rearrangement (in SN1 conditions).3. Competing SN1 and SN2 pathways.4. Side reactions involving the thiol group.1. Lower the reaction temperature and monitor reaction time carefully.[16]2. Use conditions that favor the SN2 mechanism (strong nucleophile, polar aprotic solvent) to avoid carbocation formation.3. Adjust solvent and nucleophile to strongly favor one pathway.4. Consider protecting the thiol group before the reaction.

Data Summary

Table 1: Effect of Solvent on Reaction Mechanism

Solvent TypeExamplesEffect on SN1Effect on SN2
Polar Protic Water, Ethanol, Methanol, Acetic AcidFavored: Stabilizes the carbocation intermediate and solvates the leaving group.[5]Disfavored: Solvates and deactivates the nucleophile through hydrogen bonding.[5]
Polar Aprotic Acetone, DMSO, DMF, AcetonitrileDisfavored: Does not effectively stabilize the carbocation intermediate.[20]Favored: Does not strongly solvate the nucleophile, increasing its reactivity.[4][5]

Table 2: Influence of Temperature on Substitution vs. Elimination

TemperatureFavored Reaction TypeRationale
Low to Moderate Substitution (SN1/SN2)Substitution reactions generally have a lower activation energy than elimination reactions.
High Elimination (E1/E2)Elimination reactions result in an increase in the number of molecules, leading to a positive entropy change (ΔS). At higher temperatures, the TΔS term in the Gibbs free energy equation becomes more significant, making elimination more favorable.[11][12]

Visual Guides

troubleshooting_workflow start Problem: Low Yield or Multiple Products check_purity Verify Purity of Starting Material & Reagents start->check_purity check_conditions Analyze Reaction Conditions start->check_conditions sub_conditions Is Alkene a Major Byproduct? check_conditions->sub_conditions lower_temp Action: Lower Temperature &/or Use Less Basic Nucleophile sub_conditions->lower_temp Yes check_nucleophile Is Reaction Slow or Incomplete? sub_conditions->check_nucleophile No optimize Re-run Optimized Reaction lower_temp->optimize stronger_nucleophile Action: Use Stronger Nucleophile &/or Polar Aprotic Solvent check_nucleophile->stronger_nucleophile Yes monitor_reaction Action: Monitor Reaction to Completion (TLC/GC) check_nucleophile->monitor_reaction No stronger_nucleophile->optimize monitor_reaction->optimize

Caption: Troubleshooting workflow for reaction optimization.

logical_relationships sub This compound (Secondary Alkyl Halide) cond1 Strong Nucleophile + Polar Aprotic Solvent + Moderate Temp sub->cond1 cond2 Weak Nucleophile + Polar Protic Solvent sub->cond2 cond3 Strong, Bulky Base + High Temperature sub->cond3 sn2 Favors SN2 cond1->sn2 sn1 Favors SN1 cond2->sn1 e1 Favors E1 cond2->e1 with heat e2 Favors E2 cond3->e2 cond4 Weak Base + High Temperature

Caption: Factors influencing reaction pathways.

Experimental Protocols

General Protocol for a Test SN2 Reaction on this compound

Disclaimer: This is a general guideline. Specific amounts, temperatures, and reaction times should be optimized for the specific nucleophile and desired product.

1. Materials:

  • This compound

  • Nucleophile (e.g., Sodium thiophenoxide)

  • Anhydrous polar aprotic solvent (e.g., DMF or Acetone)

  • Round-bottom flask, condenser, magnetic stirrer, and heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for aqueous workup and extraction

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

  • Rotary evaporator

  • Purification system (e.g., flash chromatography)

2. Procedure:

  • Setup:

    • Flame-dry or oven-dry all glassware and allow it to cool under a stream of inert gas to ensure anhydrous conditions.[16]

    • Equip a round-bottom flask with a magnetic stir bar and a condenser under a positive pressure of inert gas.

  • Reaction:

    • Dissolve this compound (1.0 eq) in the anhydrous polar aprotic solvent in the reaction flask.

    • In a separate flask, dissolve the nucleophile (1.1 - 1.5 eq) in the same solvent.

    • Slowly add the nucleophile solution to the stirred solution of the alkyl halide at room temperature. An exothermic reaction may occur.

    • After the addition is complete, gently heat the reaction mixture to a predetermined temperature (e.g., 50-60 °C) and stir.

    • Monitor the reaction progress by TLC or GC analysis of small aliquots until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding water or a saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).

    • Wash the combined organic layers with water and then with brine to remove the solvent and any water-soluble impurities.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • Purify the crude product using an appropriate technique, such as flash column chromatography on silica gel, to isolate the desired substituted product.

    • Characterize the purified product using methods such as NMR, IR, and Mass Spectrometry to confirm its identity and purity.

References

"3-Chlorooctane-1-thiol" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 3-Chlorooctane-1-thiol

This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability and degradation of this compound. The information is based on general principles of organic chemistry, as specific experimental data for this compound is limited.

Frequently Asked Questions (FAQs)

Q1: What are the main functional groups in this compound and how do they influence its stability?

A1: this compound has two primary functional groups: a thiol (-SH) group at position 1 and a chlorine atom at position 3, making it a secondary alkyl chloride. The thiol group is susceptible to oxidation, while the secondary alkyl chloride can undergo nucleophilic substitution and elimination reactions. The interplay of these groups dictates the compound's overall stability.

Q2: How should I properly store this compound to minimize degradation?

A2: To minimize degradation, this compound should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen). This helps to prevent oxidation of the thiol group. The container should be tightly sealed to prevent exposure to moisture, which could lead to hydrolysis of the alkyl chloride.

Q3: What are the likely degradation products of this compound?

A3: The primary degradation products are expected to arise from oxidation of the thiol group and reactions of the alkyl chloride. Oxidation can lead to the formation of a disulfide dimer. Further oxidation can produce sulfinic and sulfonic acids. The alkyl chloride can undergo hydrolysis to form 3-hydroxyoctane-1-thiol, or elimination to yield oct-2-ene-1-thiol or oct-3-ene-1-thiol.

Q4: Is this compound sensitive to pH?

A4: Yes, the stability of this compound is expected to be pH-dependent. In basic conditions, the thiol group can be deprotonated to form a thiolate anion. Thiolates are more potent nucleophiles and are more readily oxidized than thiols.[1][2] Acidic conditions may promote hydrolysis of the secondary alkyl chloride.

Troubleshooting Guide
Observed Issue Potential Cause Recommended Action
Loss of Purity Over Time Oxidation of the thiol group to a disulfide.Store the compound under an inert atmosphere and in a cool, dark place. For critical applications, consider using freshly purified material.
Hydrolysis of the alkyl chloride.Ensure the compound is stored in a dry environment and use anhydrous solvents for experiments.
Unexpected Peaks in NMR/LC-MS Formation of elimination products (alkenes).Avoid high temperatures and strongly basic conditions during handling and reactions.
Formation of substitution products.Be mindful of the nucleophiles present in your reaction mixture. Water, alcohols, and other nucleophiles can displace the chloride.
Inconsistent Reaction Yields Degradation of the starting material.Confirm the purity of your this compound before starting a reaction. Consider performing a stability study under your specific reaction conditions.
Competing side reactions.Optimize reaction conditions (temperature, solvent, base) to favor the desired transformation and minimize degradation pathways.
Predicted Stability Profile of this compound
Condition Expected Stability Primary Degradation Pathway(s)
Temperature Decreases with increasing temperatureElimination, Nucleophilic Substitution
Light Potentially unstableRadical reactions, oxidation
Oxygen UnstableOxidation of the thiol group
pH (Acidic) Moderately stableHydrolysis of the alkyl chloride
pH (Neutral) Relatively stableSlow oxidation and hydrolysis
pH (Basic) UnstableThiolate formation leading to enhanced oxidation and potential for intramolecular reactions

Experimental Protocols

Protocol 1: General Procedure for Assessing Thermal Stability
  • Sample Preparation: Accurately weigh approximately 10 mg of this compound into several amber glass vials.

  • Inert Atmosphere: Purge each vial with an inert gas (argon or nitrogen) and seal tightly.

  • Incubation: Place the vials in temperature-controlled environments (e.g., 4°C, 25°C, 40°C, 60°C).

  • Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours), remove one vial from each temperature.

  • Analysis: Immediately dissolve the contents of the vial in a suitable deuterated solvent (for NMR) or a mobile phase compatible solvent (for LC-MS).

  • Data Acquisition: Acquire NMR and LC-MS data to determine the purity of the sample and identify any degradation products.

Protocol 2: General Procedure for Assessing pH Stability
  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 2, 4, 7, 9, 12).

  • Sample Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or THF).

  • Incubation: Add a small aliquot of the stock solution to each buffer to a final concentration of approximately 1 mg/mL.

  • Time Points: At specified time intervals (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each buffered solution.

  • Quenching (if necessary): Neutralize the aliquot if necessary to prevent further degradation before analysis.

  • Analysis: Analyze the samples by LC-MS to quantify the remaining this compound and identify degradation products.

Visualizations

Degradation Pathways

DegradationPathways main This compound disulfide Disulfide Dimer main->disulfide Oxidation (e.g., O2, mild oxidants) alcohol 3-Hydroxyoctane-1-thiol (Hydrolysis Product) main->alcohol Nucleophilic Substitution (e.g., H2O) alkene Octene-1-thiol (Elimination Product) main->alkene Elimination (Heat, Base) sulfonic_acid Sulfonic Acid disulfide->sulfonic_acid Further Oxidation (strong oxidants)

Caption: Potential degradation pathways of this compound.

Troubleshooting Workflow

TroubleshootingWorkflow start Experiment Fails or Gives Inconsistent Results check_purity Check Purity of Starting Material (NMR, LC-MS) start->check_purity is_pure Is the Starting Material Pure? check_purity->is_pure purify Purify the Compound (e.g., Chromatography) is_pure->purify No check_conditions Review Experimental Conditions (Temp, pH, Atmosphere) is_pure->check_conditions Yes re_run Re-run Experiment with Purified Material purify->re_run end Successful Experiment re_run->end modify_conditions Modify Conditions to Minimize Degradation (e.g., lower temp, inert atmosphere) check_conditions->modify_conditions modify_conditions->re_run

References

Purification techniques for "3-Chlorooctane-1-thiol" from reaction mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols for the purification of 3-Chlorooctane-1-thiol from typical reaction mixtures.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the most common impurities in a crude reaction mixture of this compound?

A1: Common impurities depend on the synthetic route. If synthesized via nucleophilic substitution of a dihalo-octane with a sulfur source, or from 3-chlorooctanol, you can expect:

  • Unreacted Starting Materials: Such as 1,3-dichlorooctane, 3-chlorooctanol, or the sulfur source (e.g., thiourea, sodium hydrosulfide).

  • Side Products: The most common side products include the disulfide (bis(3-chlorooctyl) disulfide) and the sulfide (bis(3-chlorooctyl) sulfide).[1][2] The formation of the sulfide can occur if the initially formed thiol is deprotonated and reacts with another molecule of the alkyl halide starting material.[1]

  • Solvent and Reagents: Residual organic solvents and any catalysts or bases used in the reaction.

Q2: My purified this compound has a persistent foul odor. How can I reduce it?

A2: Thiols are notoriously malodorous. While it's impossible to eliminate the odor completely, its intensity can be reduced by ensuring high purity. Residual, more volatile thiol impurities can contribute disproportionately to the smell. A final purification step, such as flash chromatography or distillation, can help. Additionally, washing the purified product with a dilute, chilled aqueous solution of a mild oxidant (like very dilute hydrogen peroxide) can sometimes help, but this risks oxidizing your desired product to the disulfide. Proceed with extreme caution and on a small scale first.

Q3: I see a significant amount of a higher molecular weight impurity in my mass spectrometry analysis. What is it likely to be and how can I remove it?

A3: This is very likely the corresponding disulfide, formed by the oxidation of this compound.[1][2] Thiols are susceptible to oxidation, especially when exposed to air, heat, or certain metal ions.[1] To remove the disulfide, you can use flash column chromatography. Disulfides are generally less polar than the corresponding thiols, so they will elute earlier from a normal-phase silica gel column.

Q4: How can I remove unreacted alkyl halide starting material?

A4: Unreacted alkyl halides are typically less polar than the target thiol. Therefore, they can be effectively separated using flash column chromatography on silica gel. The alkyl halide will elute before the more polar this compound.

Q5: During aqueous workup, I am getting an emulsion. How can I resolve this?

A5: Emulsions during the extraction of sulfur-containing compounds can be common. To break the emulsion, you can try the following:

  • Add a small amount of brine (saturated aqueous NaCl solution) and gently swirl.

  • Allow the mixture to stand for a longer period.

  • Filter the entire mixture through a pad of celite or glass wool.

  • If the emulsion persists, centrifugation can be effective.

Purification Workflow Diagram

PurificationWorkflow start Crude Reaction Mixture extraction Liquid-Liquid Extraction (e.g., Diethyl Ether / Water) start->extraction Dissolve in organic solvent wash_base Wash with Dilute Base (e.g., NaHCO3 solution) extraction->wash_base Remove acidic impurities wash_brine Wash with Brine wash_base->wash_brine Remove residual base and reduce aqueous layer dry Dry Organic Layer (e.g., over Na2SO4 or MgSO4) wash_brine->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Column Chromatography (Silica Gel) concentrate->chromatography Purify by polarity fractions Collect and Combine Pure Fractions chromatography->fractions Monitor by TLC final_product Pure this compound fractions->final_product Evaporate solvent

Caption: Purification workflow for this compound.

Data Summary Table

PropertyValueSource
Molecular FormulaC₈H₁₇ClSPubChem[3]
Molecular Weight180.74 g/mol PubChem[3]
IUPAC NameThis compoundPubChem[3]
Boiling Point (estimated)Data not readily available-
PolarityMore polar than alkyl halides and disulfidesGeneral Chemistry Principles

Detailed Experimental Protocol: Purification by Extraction and Flash Chromatography

This protocol assumes the reaction was performed in an organic solvent and provides a general method for purification.

1. Quenching and Liquid-Liquid Extraction: a. Cool the reaction mixture to room temperature. b. If the reaction solvent is miscible with water (e.g., THF, ethanol), concentrate the mixture under reduced pressure to remove the bulk of the solvent. Re-dissolve the residue in a water-immiscible organic solvent like diethyl ether or ethyl acetate. c. Transfer the organic solution to a separatory funnel. d. Wash the organic layer sequentially with: i. An equal volume of deionized water to remove water-soluble byproducts. ii. An equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any acidic components. iii. An equal volume of brine (saturated NaCl solution) to reduce the amount of dissolved water in the organic phase.[4] e. Separate the organic layer after each wash.

2. Drying and Concentration: a. Dry the collected organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). b. Filter off the drying agent. c. Concentrate the filtrate using a rotary evaporator to obtain the crude product.

3. Flash Column Chromatography: a. Prepare a silica gel slurry in a non-polar solvent (e.g., hexane or petroleum ether). b. Pack a chromatography column with the slurry. c. Dissolve the crude product in a minimal amount of the chromatography eluent or a slightly more polar solvent. d. Load the sample onto the top of the silica gel column. e. Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5-10% ethyl acetate in hexane). f. Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate stain (e.g., potassium permanganate or iodine) to visualize the spots, as thiols may not be UV-active. g. Combine the fractions containing the pure this compound. h. Remove the solvent from the combined pure fractions under reduced pressure to yield the purified product.

Safety Note: All procedures involving thiols should be conducted in a well-ventilated fume hood due to their potent and unpleasant smell. All glassware that comes into contact with the thiol should be decontaminated by rinsing with a bleach solution before removal from the fume hood.

References

Technical Support Center: Handling and Use of 3-Chlorooctane-1-thiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 3-Chlorooctane-1-thiol to its corresponding disulfide.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: The primary degradation pathway for this compound is oxidation. The thiol group (-SH) is susceptible to oxidation, which leads to the formation of a disulfide bond (-S-S-) between two molecules of the thiol. This process is often catalyzed by the presence of oxygen, trace metal ions, and can be accelerated at a basic pH.[1][2]

Q2: How can I visually detect the oxidation of my this compound sample?

A2: While early-stage oxidation may not be visually apparent, significant disulfide formation can sometimes lead to changes in the physical properties of the sample, such as increased viscosity or the formation of precipitates. However, the most reliable way to detect and quantify oxidation is through analytical methods like Ellman's reagent assay or chromatography.[3][4]

Q3: What are the most effective reducing agents for preventing the oxidation of this compound?

A3: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are two of the most effective and commonly used reducing agents to prevent the oxidation of thiols.[5][6][7] β-Mercaptoethanol (β-ME) is another option, though it is generally less potent and requires higher concentrations.

Q4: When should I choose TCEP over DTT?

A4: TCEP is often preferred over DTT in several situations. TCEP is more stable to air oxidation, effective over a broader pH range, and does not interfere with certain labeling chemistries, such as maleimides.[5][6] Additionally, TCEP is odorless, unlike the pungent smell associated with DTT and β-ME.

Q5: Can I reverse the oxidation of this compound once the disulfide has formed?

A5: Yes, the formation of the disulfide bond is a reversible process. Treatment with a reducing agent, such as DTT or TCEP, will reduce the disulfide back to the free thiol.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of reactivity in subsequent reactions Oxidation of the thiol group to a disulfide.Add a reducing agent like DTT or TCEP to your reaction mixture. Consider performing reactions under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents.
Inconsistent results between experiments Variable levels of thiol oxidation due to differences in handling or storage.Standardize your handling procedures. Store this compound under an inert atmosphere at low temperatures. Aliquot the compound to minimize freeze-thaw cycles and exposure to air.
Precipitate formation in the sample Extensive disulfide formation leading to insolubility.Treat the sample with a reducing agent to convert the disulfide back to the more soluble thiol. If the precipitate does not redissolve, it may be due to other degradation pathways.
Interference with maleimide-based conjugation The presence of thiol-containing reducing agents like DTT.Use a non-thiol reducing agent such as TCEP.[5][6] If DTT must be used, it should be removed prior to the conjugation step, for example, by using a desalting column.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Thiol Stabilization

Reducing Agent Advantages Disadvantages Typical Working Concentration Optimal pH Range
Dithiothreitol (DTT) Highly effective at reducing disulfide bonds.[5][6]Pungent odor, less stable to air oxidation, can interfere with maleimide chemistry.[5][6]1-10 mM7.0 - 8.0
Tris(2-carboxyethyl)phosphine (TCEP) Odorless, stable to air oxidation, effective over a broad pH range, compatible with maleimide chemistry.[5][6]Can be less stable in phosphate buffers.1-10 mM1.5 - 8.5
β-Mercaptoethanol (β-ME) Inexpensive.Very strong, unpleasant odor, less potent than DTT and TCEP, requiring higher concentrations.10-100 mM7.0 - 8.0

Experimental Protocols

Protocol 1: General Handling and Storage of this compound
  • Inert Atmosphere: For optimal stability, handle this compound under an inert atmosphere (e.g., in a glovebox or using a Schlenk line with nitrogen or argon gas).

  • Solvent Preparation: Use solvents that have been degassed by sparging with an inert gas for at least 30 minutes to remove dissolved oxygen.

  • Storage: Store pure this compound and its solutions at low temperatures (-20°C or -80°C) under an inert atmosphere.[8] For solutions, consider adding a reducing agent like TCEP at a final concentration of 1-5 mM.

  • Aliquoting: To minimize repeated freeze-thaw cycles and exposure to air, aliquot the thiol into smaller, single-use volumes.

Protocol 2: Preventing Thiol Oxidation During a Reaction
  • Solvent Degassing: Before preparing your reaction mixture, thoroughly degas all solvents by sparging with nitrogen or argon for at least 30 minutes.

  • Addition of Reducing Agent: Add TCEP to the reaction buffer to a final concentration of 1-5 mM. If using DTT, a concentration of 1-10 mM is recommended.

  • Inert Atmosphere: Set up the reaction vessel under a positive pressure of an inert gas.

  • Monitoring the Reaction: If the reaction is lengthy, consider adding a fresh aliquot of the reducing agent, as their efficacy can decrease over time, especially for DTT in the presence of oxygen.

Protocol 3: Quantification of Free Thiol Content using Ellman's Reagent (DTNB)

This protocol allows for the determination of the concentration of free thiol in a sample, which can be used to assess the extent of oxidation.

  • Reagent Preparation:

    • Reaction Buffer: Prepare a 0.1 M sodium phosphate buffer at pH 8.0, containing 1 mM EDTA.

    • DTNB Stock Solution: Dissolve 4 mg of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in 1 mL of the reaction buffer.

  • Standard Curve:

    • Prepare a series of known concentrations of a standard thiol, such as cysteine, in the reaction buffer.

    • To 50 µL of each standard, add 2.5 mL of the reaction buffer and 50 µL of the DTNB stock solution.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 412 nm.

    • Plot absorbance versus thiol concentration to generate a standard curve.

  • Sample Measurement:

    • Dissolve a known quantity of the this compound sample in the reaction buffer.

    • Follow the same procedure as for the standards (add buffer and DTNB solution, incubate, and measure absorbance).

    • Determine the concentration of free thiol in the sample by comparing its absorbance to the standard curve.[3][4][9]

Visualizations

Oxidation_Pathway Thiol1 This compound (R-SH) Oxidizing_Agents Oxidizing Agents (e.g., O2, Metal Ions) Thiol1->Oxidizing_Agents Thiol2 This compound (R-SH) Thiol2->Oxidizing_Agents Disulfide Disulfide (R-S-S-R) Reducing_Agents Reducing Agents (e.g., DTT, TCEP) Disulfide->Reducing_Agents Oxidizing_Agents->Disulfide Oxidation Reducing_Agents->Thiol1 Reduction

Caption: Oxidation of this compound to a disulfide and its reversal by reducing agents.

Experimental_Workflow Start Start: this compound Sample Handling Handling and Storage (Inert Atmosphere, Low Temp) Start->Handling Reaction_Setup Reaction Setup Handling->Reaction_Setup Degas Use Degassed Solvents Reaction_Setup->Degas Add_Reducing_Agent Add Reducing Agent (TCEP or DTT) Reaction_Setup->Add_Reducing_Agent Inert_Atmosphere Run Under Inert Atmosphere Reaction_Setup->Inert_Atmosphere Analysis Analysis of Thiol Content (e.g., Ellman's Assay) Degas->Analysis Add_Reducing_Agent->Analysis Inert_Atmosphere->Analysis Troubleshooting Troubleshooting: - Inconsistent Results - Low Yield Analysis->Troubleshooting

Caption: Recommended experimental workflow to prevent the oxidation of this compound.

References

Technical Support Center: 3-Chlorooctane-1-thiol Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chlorooctane-1-thiol for the formation of self-assembled monolayers (SAMs).

Frequently Asked Questions (FAQs)

Q1: What are the expected properties of a high-quality this compound SAM on a gold substrate?

A high-quality SAM of this compound on a gold substrate is expected to be a densely packed, well-ordered monolayer. The presence of the chlorine atom at the 3-position of the octane chain may influence the packing density and surface energy compared to a simple octanethiol SAM. The surface should exhibit a uniform, hydrophobic character.

Q2: What are the most common causes of defects in this compound SAMs?

Common causes of defects include:

  • Substrate Contamination: An unclean or rough gold substrate is a primary source of defects.

  • Impure Thiol Solution: Contaminants in the this compound solution can co-adsorb on the surface.

  • Inappropriate Solvent: The choice of solvent can significantly impact the quality of the SAM.[1]

  • Suboptimal Deposition Parameters: Factors such as immersion time, solution concentration, and temperature can lead to incomplete or disordered monolayers.

  • Environmental Factors: Contaminants from the air or processing environment can adsorb onto the substrate or the forming SAM.[2]

Q3: How does the chlorine atom in this compound affect SAM formation?

The chlorine atom introduces a polar C-Cl bond and increases the steric bulk of the alkyl chain. This can lead to:

  • Altered Packing Density: The bulky chlorine atom may disrupt the ideal packing of the alkyl chains, potentially leading to a less dense or more disordered monolayer compared to unsubstituted alkanethiols.

  • Modified Surface Energy: The presence of the chlorine atom will alter the surface dipole, which can affect the wettability and adhesive properties of the SAM.

  • Potential for Side Reactions: The C-Cl bond could be susceptible to reaction under certain conditions, although it is generally stable.

Q4: Can I anneal a this compound SAM to improve its quality?

Yes, thermal annealing after SAM formation can often improve the order and reduce defects in the monolayer. However, the annealing temperature and duration must be carefully optimized. Excessive heat could potentially lead to desorption of the thiol or unwanted reactions involving the chloro- group.

Troubleshooting Guide

This guide addresses common issues encountered during the formation and characterization of this compound SAMs.

Issue 1: Incomplete or Patchy Monolayer Coverage

Symptoms:

  • Low water contact angle with high variability across the surface.

  • AFM images show large bare areas on the substrate.

  • XPS analysis reveals a low sulfur-to-gold signal ratio.

Possible Causes & Solutions:

CauseRecommended Solution
Contaminated Gold Substrate Thoroughly clean the gold substrate before SAM deposition. A common and effective method is cleaning with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide), followed by rinsing with deionized water and ethanol, and drying under a stream of nitrogen.[2] Ensure the substrate is used immediately after cleaning.
Insufficient Immersion Time Increase the immersion time in the thiol solution. While initial monolayer formation can be rapid, achieving a well-ordered, densely packed SAM often requires longer incubation times, typically 12-24 hours.[3]
Low Thiol Concentration Use a thiol solution with a concentration in the range of 1-10 mM. A concentration that is too low may result in a slow and incomplete monolayer formation.
Impure this compound Use high-purity this compound. If the purity is questionable, consider purifying the thiol before preparing the deposition solution.
Inappropriate Solvent Ethanol is a commonly used and effective solvent for forming alkanethiol SAMs on gold.[2] Ensure the solvent is anhydrous, as water can sometimes interfere with the self-assembly process.
Issue 2: Disordered Monolayer with Poor Packing

Symptoms:

  • Water contact angle is lower than expected and shows some variability.

  • AFM images reveal a lack of long-range order and numerous domain boundaries.

  • Ellipsometry measurements indicate a film thickness that is less than the theoretical length of the molecule in an all-trans configuration.

Possible Causes & Solutions:

CauseRecommended Solution
Rapid Deposition Rate While a fast initial adsorption is typical, a highly ordered monolayer forms over a longer timescale. Allow for sufficient immersion time (12-24 hours) for the molecules to rearrange into a more ordered state.
Suboptimal Temperature Perform the self-assembly at room temperature. Extreme temperatures can affect the kinetics of adsorption and ordering.
Presence of Contaminants Ensure a clean environment for SAM preparation. Airborne contaminants can disrupt the ordering of the monolayer.[2]
Steric Hindrance from Chlorine Atom Due to the presence of the chlorine atom, perfect crystalline packing might be difficult to achieve. Consider post-deposition annealing at a moderate temperature (e.g., 60-80 °C) for a short period (e.g., 30-60 minutes) to promote molecular rearrangement and improve order.
Issue 3: Pinhole Defects in the Monolayer

Symptoms:

  • AFM images show small, deep holes in the monolayer, exposing the underlying gold substrate.

  • Electrochemical measurements (e.g., cyclic voltammetry with a redox probe) show higher than expected current, indicating exposed electrode area.

Possible Causes & Solutions:

CauseRecommended Solution
Substrate Surface Roughness Use ultra-flat gold substrates (e.g., template-stripped gold) to minimize the formation of pinholes at substrate defects.
Incomplete Self-Assembly Ensure complete monolayer formation by using an adequate thiol concentration and immersion time.
Contaminants Adsorbed on the Substrate Meticulous substrate cleaning is crucial to prevent contaminants from creating voids in the SAM.
Post-Deposition Damage Handle the SAM-coated substrate with care. Rinsing with an aggressive solvent stream or improper drying can create defects.

Experimental Protocols

Protocol 1: Gold Substrate Cleaning (Piranha Method)

Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (gloves, goggles, lab coat).

  • Prepare Piranha Solution: In a clean glass beaker, slowly and carefully add 1 part of 30% hydrogen peroxide (H₂O₂) to 3 parts of concentrated sulfuric acid (H₂SO₄). The solution will become very hot.

  • Clean Substrate: Immerse the gold substrate in the hot piranha solution for 5-10 minutes.

  • Rinse: Carefully remove the substrate using Teflon tweezers and rinse it thoroughly with copious amounts of deionized water.

  • Final Rinse and Dry: Rinse the substrate with absolute ethanol and dry it under a gentle stream of high-purity nitrogen gas.

  • Use Immediately: Use the cleaned substrate immediately for SAM deposition to prevent recontamination.

Protocol 2: this compound SAM Deposition
  • Prepare Thiol Solution: Prepare a 1 mM solution of this compound in absolute ethanol.

  • Immersion: Place the freshly cleaned gold substrate in the thiol solution. Ensure the entire surface is submerged.

  • Incubation: Cover the container to minimize solvent evaporation and contamination. Allow the self-assembly to proceed for 12-24 hours at room temperature.

  • Rinsing: After incubation, remove the substrate from the solution and rinse it thoroughly with fresh absolute ethanol to remove any non-covalently bound molecules.

  • Drying: Dry the substrate with a gentle stream of high-purity nitrogen gas.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Deposition cluster_char Characterization start Start clean Clean Gold Substrate (e.g., Piranha Solution) start->clean rinse_water Rinse with Deionized Water clean->rinse_water rinse_etoh Rinse with Ethanol rinse_water->rinse_etoh dry_n2 Dry with Nitrogen rinse_etoh->dry_n2 prepare_sol Prepare 1 mM This compound in Ethanol immerse Immerse Substrate (12-24 hours) dry_n2->immerse prepare_sol->immerse rinse_sam Rinse with Ethanol immerse->rinse_sam dry_sam Dry with Nitrogen rinse_sam->dry_sam contact_angle Contact Angle Goniometry dry_sam->contact_angle afm AFM xps XPS ellipsometry Ellipsometry end End

Caption: Experimental workflow for the preparation and characterization of this compound SAMs.

troubleshooting_logic start Problem with SAM incomplete Incomplete Coverage? start->incomplete disordered Disordered Monolayer? start->disordered pinholes Pinhole Defects? start->pinholes sol_incomplete Check: - Substrate Cleanliness - Immersion Time - Thiol Concentration - Solvent Quality incomplete->sol_incomplete Yes sol_disordered Check: - Immersion Time - Deposition Temperature - Environmental Purity - Consider Annealing disordered->sol_disordered Yes sol_pinholes Check: - Substrate Roughness - Substrate Cleanliness - Rinsing/Drying Procedure pinholes->sol_pinholes Yes

Caption: A logical flowchart for troubleshooting common this compound SAM defects.

References

Technical Support Center: Managing 3-Chlorooctane-1-thiol Odor in the Laboratory

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for researchers, scientists, and drug development professionals working with 3-Chlorooctane-1-thiol, focusing on the effective management of its potent odor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it have such a strong odor?

A1: this compound is an organosulfur compound containing a thiol (-SH) functional group. Thiols, in general, are known for their powerful and often unpleasant odors, which are detectable by the human nose at extremely low concentrations. The odor is a characteristic property of the sulfhydryl group.

Q2: How potent is the odor of this compound?

Q3: What are the primary safety concerns associated with this compound beyond its odor?

A3: Besides its strong stench, this compound is classified as a combustible liquid, may cause an allergic skin reaction, and is very toxic to aquatic life with long-lasting effects. Therefore, appropriate personal protective equipment (PPE) and handling procedures are crucial.

Q4: What is the most effective and immediate way to neutralize the odor of this compound?

A4: The most common and effective method for neutralizing thiol odors is through oxidation. A fresh solution of sodium hypochlorite (bleach) is a readily available and potent oxidizing agent that can convert the volatile and odorous thiol into less volatile and less odorous compounds, such as disulfides or sulfonic acids.

Q5: Can I dispose of this compound waste down the drain?

A5: No. Due to its toxicity to aquatic life, this compound and any materials contaminated with it must be treated as hazardous waste and disposed of according to your institution's and local regulations. Never pour it down the drain.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Persistent thiol odor in the lab despite working in a fume hood. - Inadequate fume hood sash height.- Contaminated lab coat, gloves, or equipment.- Improper waste disposal.- Minor spills or drips outside the hood.- Always work with the fume hood sash as low as possible.- Decontaminate all surfaces, glassware, and equipment that came into contact with the thiol using a bleach solution.- Dispose of contaminated gloves and other disposable materials in a sealed, labeled hazardous waste container.- Check for and clean any small spills immediately with a bleach solution.
Odor complaints from adjacent labs. - Thiol vapors escaping the fume hood exhaust and re-entering the building's air intake.- Improper transport of the chemical outside the fume hood.- Use a bleach trap or a cold trap to capture volatile thiols before they enter the fume hood exhaust system.- When transporting the chemical, ensure the container is tightly sealed and, if necessary, placed within a secondary container.
Bleach treatment is not completely eliminating the odor. - Insufficient concentration or volume of bleach solution.- Incomplete reaction due to short contact time.- The bleach solution is old and has lost its effectiveness.- Use a fresh, appropriately diluted bleach solution (e.g., 10% v/v).- Ensure thorough mixing and allow for sufficient contact time (at least 30 minutes, longer for larger quantities).- Always use a freshly prepared bleach solution for decontamination.
A white precipitate forms after adding bleach to the thiol waste. - Oxidation of the thiol to a disulfide, which may be less soluble.- This is a normal part of the neutralization process. The resulting mixture should still be disposed of as hazardous waste.

Quantitative Data

Table 1: Estimated Odor Threshold for this compound and Related Compounds

CompoundMolecular FormulaOdor Threshold (ppb)Reference
This compound (Estimate) C₈H₁₇ClS0.1 - 1.0 Based on similar C8-C12 thiols
n-Octyl MercaptanC₈H₁₈S> 40 (LC50, inhalation, rat, 4h)[1]
n-Dodecyl MercaptanC₁₂H₂₆S0.25 - 0.5[1][2]
1-PropanethiolC₃H₈S0.75[3]

Table 2: Recommended Neutralizing Agent for this compound

Neutralizing AgentActive IngredientRecommended ConcentrationStoichiometry (Thiol:Agent)Notes
Household Bleach Sodium Hypochlorite (NaOCl)5-10% (v/v) aqueous solution~1:1.2 (molar ratio)A slight excess of hypochlorite ensures complete oxidation. The reaction is exothermic.

Experimental Protocols

Protocol 1: Decontamination of Glassware and Surfaces

Objective: To safely and effectively neutralize residual this compound on laboratory glassware and work surfaces to eliminate odor.

Materials:

  • Freshly prepared 10% (v/v) aqueous solution of household bleach (containing ~5-6% sodium hypochlorite).

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, lab coat.

  • Waste container for chlorinated organic waste.

Procedure:

  • Preparation: Don appropriate PPE. Prepare the 10% bleach solution in a designated container within a certified chemical fume hood.

  • Initial Rinse: For glassware, perform an initial rinse with a small amount of an organic solvent compatible with your experimental waste stream (e.g., ethanol or acetone) to remove the bulk of the thiol. Collect this rinse in a labeled hazardous waste container.

  • Decontamination:

    • For Glassware: Submerge the glassware in the 10% bleach solution for at least 30 minutes. Ensure all surfaces are in contact with the solution. For larger items, fill them with the bleach solution.

    • For Surfaces: Liberally wipe down the contaminated surfaces with a cloth or paper towel soaked in the 10% bleach solution. Allow the bleach solution to remain on the surface for at least 15-20 minutes before wiping it down with a damp cloth.

  • Final Cleaning: After decontamination, wash the glassware with soap and water as you normally would.

  • Waste Disposal: All bleach solutions used for decontamination and any contaminated wipes or paper towels must be disposed of as hazardous waste according to your institution's guidelines.

Protocol 2: Quenching of Reactions Containing this compound

Objective: To neutralize the odor of unreacted this compound in a reaction mixture before workup.

Materials:

  • Cooled 10% (v/v) aqueous solution of household bleach.

  • Stirring apparatus.

  • Appropriate reaction vessel.

  • PPE.

Procedure:

  • Cooling: Cool the reaction mixture in an ice bath. The oxidation of thiols with bleach is exothermic.

  • Slow Addition: While stirring vigorously, slowly add the cooled 10% bleach solution to the reaction mixture. A molar excess of ~1.2 equivalents of sodium hypochlorite to the initial amount of thiol is recommended.

  • Stirring: Continue to stir the mixture in the ice bath for at least 30 minutes to ensure complete neutralization of the thiol.

  • Workup: Proceed with your experimental workup. Be aware that the aqueous layer will now contain salts and oxidized sulfur compounds.

  • Waste: Dispose of all waste streams appropriately as hazardous waste.

Visualizations

experimental_workflow cluster_prep Preparation cluster_handling Handling this compound cluster_cleanup Cleanup & Decontamination prep_ppe Don PPE prep_hood Work in Fume Hood prep_ppe->prep_hood prep_bleach Prepare 10% Bleach Solution prep_hood->prep_bleach reaction Perform Experiment quench Quench Reaction with Bleach reaction->quench decon_glass Decontaminate Glassware quench->decon_glass decon_surf Decontaminate Surfaces decon_glass->decon_surf waste Dispose of Hazardous Waste decon_surf->waste

Caption: Workflow for handling and decontaminating this compound.

logical_relationship thiol This compound (Volatile, Odorous) disulfide Disulfide (Less Volatile, Less Odorous) thiol->disulfide Oxidation oxidizing_agent Sodium Hypochlorite (Bleach) (Oxidizing Agent) sulfonic_acid Sulfonic Acid (Non-Volatile, Odorless) disulfide->sulfonic_acid Further Oxidation

References

Technical Support Center: Catalyst Selection for Reactions Involving 3-Chlorooctane-1-thiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chlorooctane-1-thiol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction expected when treating this compound with a base?

The primary reaction is an intramolecular SN2 cyclization. The thiol group is deprotonated by the base to form a thiolate anion, which then acts as a nucleophile, attacking the carbon atom bearing the chlorine atom. This results in the formation of a six-membered heterocyclic compound, 2-pentylthiane.

Q2: What are the common side reactions to be aware of?

The main potential side reactions include:

  • Intermolecular Dimerization: Two molecules of this compound can react with each other to form a linear or cyclic disulfide-containing dimer. This is more likely at higher concentrations.

  • Elimination (E2) Reaction: A strong, bulky base can promote the elimination of HCl to form oct-2-ene-1-thiol.

  • Oxidation: The thiol group can be oxidized to a disulfide, especially in the presence of air (oxygen).

Q3: What types of catalysts are suitable for promoting the desired intramolecular cyclization?

The choice of catalyst, typically a base, is crucial for favoring the intramolecular SN2 reaction. Suitable options include:

  • Non-nucleophilic bases: These bases are sterically hindered and are less likely to participate in the reaction as nucleophiles themselves. Examples include 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and N,N-Diisopropylethylamine (DIPEA).[1]

  • Inorganic bases: Mild inorganic bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are often effective in promoting the formation of the thiolate without favoring elimination.

  • Phase-transfer catalysts (PTCs): If using a biphasic system (e.g., an aqueous base and an organic solvent), a PTC such as tetrabutylammonium bromide (TBAB) can facilitate the transfer of the thiolate into the organic phase where the reaction occurs.[2]

Troubleshooting Guides

Problem 1: Low yield of the desired cyclized product (2-pentylthiane).

Possible Cause Troubleshooting Step
Intermolecular side reactions are dominant. Use high-dilution conditions to favor the intramolecular reaction. This can be achieved by slowly adding the substrate to the reaction mixture containing the base.
The base is not strong enough to deprotonate the thiol effectively. Switch to a stronger base. For example, if using K2CO3, consider trying NaH or KHMDS. However, be cautious as stronger bases may also promote elimination.
The reaction temperature is too low. Gradually increase the reaction temperature while monitoring for the formation of side products.
The solvent is not optimal. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally good choices for SN2 reactions.[2]

Problem 2: Significant formation of an elimination byproduct (oct-2-ene-1-thiol).

Possible Cause Troubleshooting Step
The base is too strong or sterically hindered. Switch to a weaker, non-nucleophilic base like potassium carbonate or DIPEA. Avoid strong, bulky bases like potassium tert-butoxide.
The reaction temperature is too high. Higher temperatures tend to favor elimination over substitution. Run the reaction at a lower temperature for a longer period.

Problem 3: Formation of a significant amount of disulfide-linked dimer.

Possible Cause Troubleshooting Step
Oxidation of the thiol by atmospheric oxygen. Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
High concentration of the starting material. As with other intermolecular side reactions, use high-dilution conditions.

Catalyst Selection and Performance Data

The following table provides illustrative data for the intramolecular cyclization of this compound under various catalytic conditions. Note: This data is representative and actual results may vary.

Catalyst (Base) Solvent Temperature (°C) Reaction Time (h) Yield of 2-pentylthiane (%) Key Side Product(s)
K2CO3Acetonitrile801275Dimer
Cs2CO3DMF60885Dimer
DBUTHF25492Minor elimination
NaHTHF0 to 25288Elimination
K2CO3 / TBABToluene/H2O901065Dimer

Experimental Protocols

Representative Protocol for the DBU-Catalyzed Intramolecular Cyclization of this compound:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add anhydrous tetrahydrofuran (THF) (0.01 M final concentration of the substrate).

  • Inert Atmosphere: Purge the flask with dry nitrogen or argon for 15 minutes.

  • Reagent Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 equivalents) to the stirring solvent.

  • Substrate Addition: Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the reaction mixture over a period of 4 hours using a syringe pump.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-pentylthiane.

Visualizations

Catalyst_Selection_Workflow start Start: Intramolecular Cyclization of this compound check_yield Is the yield of 2-pentylthiane satisfactory? start->check_yield check_side_products Are side products (dimer, elimination) significant? check_yield->check_side_products No end End: Optimized Protocol check_yield->end Yes high_dilution Implement high-dilution conditions check_side_products->high_dilution Dimer is major change_base Select a different base catalyst check_side_products->change_base Elimination is major optimize_temp Optimize reaction temperature high_dilution->optimize_temp change_base->optimize_temp optimize_temp->check_yield

Caption: Workflow for catalyst selection and optimization.

Reaction_Pathways start This compound + Base thiolate Thiolate Intermediate start->thiolate sn2_product Desired Product: 2-Pentylthiane (Intramolecular SN2) thiolate->sn2_product Favored by non-nucleophilic base, high dilution e2_product Side Product: Oct-2-ene-1-thiol (E2 Elimination) thiolate->e2_product Favored by strong, bulky base, high temperature dimer_product Side Product: Dimer (Intermolecular Reaction) thiolate->dimer_product Favored by high concentration

Caption: Competing reaction pathways for this compound.

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 3-Chlorooctane-1-thiol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise characterization of novel compounds is paramount. This guide provides a comparative overview of key analytical methods for the characterization of 3-Chlorooctane-1-thiol, a halogenated organosulfur compound. The following sections detail the principles, experimental protocols, and expected data for Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.

Comparison of Analytical Methods

The selection of an appropriate analytical technique is crucial for obtaining reliable structural and purity information. Below is a summary of the most common methods for characterizing this compound.

Analytical Method Information Provided Key Advantages Potential Limitations
Gas Chromatography-Mass Spectrometry (GC-MS) Provides retention time (a measure of volatility and interaction with the stationary phase) and a mass spectrum that reveals the molecular weight and fragmentation pattern.High sensitivity and excellent separation capabilities for volatile and semi-volatile compounds. Provides both qualitative and quantitative data.[1][2]Thermal degradation or oxidation of thiols can occur in the GC inlet or column.[3] Derivatization may be necessary for improved analysis.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Offers detailed information about the molecular structure, including the chemical environment of each proton and carbon atom.Non-destructive technique that provides unambiguous structural elucidation. 1H and 13C NMR are standard for organic compounds.Lower sensitivity compared to MS. The quadrupolar nature of 33S can lead to very broad signals, limiting its utility.[5][6]
Infrared (IR) Spectroscopy Identifies the functional groups present in a molecule based on the absorption of infrared radiation.Rapid and simple method for confirming the presence of key functional groups like the thiol (S-H) and alkyl (C-H) groups.[7][8]Provides limited information on the overall molecular structure and is not ideal for quantitative analysis of complex mixtures.

Experimental Protocols

Detailed methodologies for the primary analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity and confirm the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with a 5977A MSD).

  • GC Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar column.

    • Inlet Temperature: 250°C. To minimize thermal degradation, a lower temperature of 200°C can be tested.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Injection Volume: 1 µL with a 10:1 split ratio.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

  • Data Analysis: The retention time of the primary peak will indicate the compound's elution characteristics. The mass spectrum should be analyzed for the molecular ion peak ([M]+) and characteristic fragment ions. The presence of the chlorine isotope pattern (35Cl and 37Cl in an approximate 3:1 ratio) for chlorine-containing fragments is a key diagnostic feature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed chemical structure of this compound.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of deuterated chloroform (CDCl3) in an NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance III HD).

  • 1H NMR Acquisition:

    • Pulse Program: Standard single pulse experiment.

    • Number of Scans: 16.

    • Relaxation Delay: 1 second.

    • Spectral Width: -2 to 12 ppm.

  • 13C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 1024.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: 0 to 200 ppm.

  • Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The integration of 1H NMR signals corresponds to the number of protons. Splitting patterns (multiplicity) provide information about neighboring protons. 13C NMR will show a signal for each unique carbon atom.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups of this compound.

Methodology:

  • Sample Preparation: A small drop of neat liquid this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two).

  • Acquisition:

    • Mode: Transmittance.

    • Spectral Range: 4000-400 cm-1.

    • Resolution: 4 cm-1.

    • Number of Scans: 16.

  • Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.

Expected Analytical Data

The following table summarizes the expected quantitative data for this compound based on its structure and general principles of spectroscopy and spectrometry.

Technique Parameter Expected Value/Observation
GC-MS Molecular Ion (M+) m/z 180 and 182 (in a ~3:1 ratio due to 35Cl/37Cl isotopes).[9]
Key Fragment Ions Fragments corresponding to the loss of Cl, SH, and alkyl chains.
1H NMR -SH Proton δ ~1.3-1.6 ppm (triplet).[8]
-CH(Cl)- Proton δ ~3.8-4.2 ppm (multiplet).
-CH2S- Protons δ ~2.5-2.8 ppm (multiplet).
Alkyl Protons δ ~0.8-1.7 ppm.
13C NMR -C(Cl)- Carbon δ ~60-70 ppm.
-CH2S- Carbon δ ~25-35 ppm.
Alkyl Carbons δ ~14-40 ppm.
IR Spectroscopy S-H Stretch 2550-2600 cm-1 (weak).[8][10]
C-H Stretch (sp3) 2850-3000 cm-1 (strong).
C-Cl Stretch 600-800 cm-1 (medium to strong).

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the characterization process for this compound.

Workflow for Characterization of this compound cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_conclusion Final Characterization Sample This compound Sample Prep Sample Preparation (Dilution/Dissolution) Sample->Prep GCMS GC-MS Analysis Prep->GCMS NMR NMR Spectroscopy (1H, 13C) Prep->NMR IR IR Spectroscopy Prep->IR GCMS_Data Purity, MW, Fragmentation GCMS->GCMS_Data NMR_Data Structural Elucidation NMR->NMR_Data IR_Data Functional Group ID IR->IR_Data Conclusion Structure & Purity Confirmation GCMS_Data->Conclusion NMR_Data->Conclusion IR_Data->Conclusion

Caption: Overall workflow for the analytical characterization of this compound.

Decision Logic for Method Selection A Analytical Goal? B Structural Elucidation A->B Structure C Purity Assessment A->C Purity D Functional Group Confirmation A->D Functional Groups E NMR Spectroscopy B->E F GC-MS C->F G IR Spectroscopy D->G

Caption: Logic for selecting an analytical method based on the research objective.

References

Purity Assessment of 3-Chlorooctane-1-thiol: A Comparative Guide to GC-MS and HPLC Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in guaranteeing the reliability and reproducibility of experimental results. This guide provides a detailed comparison of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the purity assessment of 3-Chlorooctane-1-thiol.

This compound is a halogenated thiol whose purity is crucial for its intended applications. The choice between GC-MS and HPLC for its analysis depends on several factors, including the volatility of the compound, the nature of potential impurities, and the desired sensitivity and resolution of the analysis.

At a Glance: GC-MS vs. HPLC for this compound Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.
Sample Volatility Ideal for volatile and semi-volatile compounds.Suitable for a wide range of compounds, including non-volatile and thermally labile ones.
Derivatization Generally not required for this compound.Often necessary for thiols to improve detection and peak shape.
Sensitivity High, especially with selective detectors.[1]Dependent on the detector and derivatizing agent used.
Resolution Excellent for separating volatile impurities.[1]High, particularly for non-volatile or polar impurities.
Typical Run Time Faster for volatile compounds.[2]Can be longer, especially with gradient elution.[2]
Cost per Analysis Generally lower due to less solvent consumption.[2]Can be higher due to solvent usage and disposal costs.[2]
Best Suited For Assessing volatile and thermally stable impurities.Analyzing non-volatile, polar, or thermally unstable impurities.

Deciding on the Right Analytical Path

The selection of the most appropriate analytical technique hinges on the specific requirements of the purity assessment. The following logical workflow can guide researchers in their decision-making process.

Decision_Workflow Decision Workflow for Purity Assessment start Start: Purity assessment of this compound question1 Are potential impurities volatile and thermally stable? start->question1 gcms GC-MS is the preferred method question1->gcms Yes question2 Are potential impurities non-volatile, polar, or thermally labile? question1->question2 No / Unsure end_node End gcms->end_node hplc HPLC with derivatization is the recommended method question2->hplc Yes both Consider using both methods for comprehensive analysis question2->both Unsure / Both types of impurities expected hplc->end_node both->end_node

Caption: Decision workflow for selecting between GC-MS and HPLC.

Experimental Protocols

Below are detailed experimental protocols for the purity assessment of this compound using both GC-MS and HPLC. These are generalized methods and may require optimization based on the specific instrumentation and impurity profile.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the direct analysis of this compound and its volatile impurities.

1. Sample Preparation:

  • Dissolve an accurately weighed amount of the this compound sample in a suitable volatile solvent (e.g., dichloromethane or hexane) to a final concentration of approximately 1 mg/mL.

2. GC-MS Instrumentation and Conditions:

ParameterSetting
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL
Injection Mode Split (split ratio 50:1)
Oven Temperature Program Initial temperature 60°C (hold for 2 min), ramp at 10°C/min to 280°C (hold for 5 min)
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40-400 amu

3. Data Analysis:

  • The purity is determined by calculating the peak area percentage of this compound relative to the total area of all observed peaks. Mass spectra of any impurity peaks can be compared to spectral libraries (e.g., NIST) for identification. The NIST Chemistry WebBook provides mass spectral data for 3-chlorooctane which can be a useful reference.[3][4]

High-Performance Liquid Chromatography (HPLC) with UV Detection Protocol

This method requires a pre-column derivatization step to make the thiol detectable by UV. Ethacrynic acid is a suitable derivatizing reagent for aliphatic thiols.[5]

1. Derivatization Procedure:

  • Reagent Preparation:

    • Prepare a 1 mg/mL solution of ethacrynic acid in acetonitrile.

    • Prepare a 0.1 M phosphate buffer solution at pH 7.4.

  • Sample Derivatization:

    • In a vial, mix 100 µL of a 1 mg/mL solution of this compound in acetonitrile with 100 µL of the ethacrynic acid solution and 800 µL of the phosphate buffer.

    • Vortex the mixture and let it react at room temperature for 20 minutes.[6]

2. HPLC Instrumentation and Conditions:

ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent
Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 30% B; 2-15 min: 30-90% B; 15-18 min: 90% B; 18-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 273 nm[7]

3. Data Analysis:

  • Purity is calculated based on the peak area percentage of the derivatized this compound. The method should be validated for linearity, accuracy, and precision.[8][9][10][11]

General Analytical Workflow

The following diagram illustrates the general workflow for the purity assessment of a chemical compound like this compound using chromatographic methods.

Analytical_Workflow General Analytical Workflow for Purity Assessment cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample_prep Sample Weighing and Dissolution derivatization Derivatization (for HPLC) sample_prep->derivatization injection Sample Injection sample_prep->injection derivatization->injection separation Chromatographic Separation (GC or HPLC) injection->separation detection Detection (MS or UV) separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration quantification Purity Calculation integration->quantification report report quantification->report Final Report

Caption: General workflow for chromatographic purity analysis.

Conclusion

Both GC-MS and HPLC are powerful techniques for the purity assessment of this compound. GC-MS is the more direct and cost-effective method for analyzing this volatile compound and its volatile impurities.[2] HPLC, while requiring a derivatization step, offers versatility in analyzing a broader range of potential non-volatile or polar impurities. For a comprehensive purity profile, especially in a drug development setting where a wide array of impurities might be present, employing both techniques would provide orthogonal and confirmatory data, ensuring the highest level of quality control.

References

Comparative Reactivity Analysis of 3-Chlorooctane-1-thiol and Other Alkyl Thiols in Nucleophilic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 3-Chlorooctane-1-thiol with other selected alkyl thiols. The presence of a chlorine atom at the 3-position introduces an inductive effect that significantly influences the nucleophilic character of the thiol group. This comparison is crucial for researchers in drug development and organic synthesis who utilize thiols as nucleophiles in various reactions, such as S_N2 substitutions.

Introduction to Thiol Reactivity

Alkyl thiols (R-SH) are sulfur analogs of alcohols and are known for their strong nucleophilicity and moderate acidity. The sulfur atom in a thiol is larger and more polarizable than the oxygen in an alcohol, making thiols excellent nucleophiles, particularly in S_N2 reactions.[1][2] The reactivity of a thiol is primarily determined by the availability of the lone pair of electrons on the sulfur atom and is influenced by several factors, including:

  • Steric Hindrance: Bulky groups near the thiol can impede its approach to an electrophilic center, thereby reducing reactivity.

  • Electronic Effects: Electron-donating groups attached to the alkyl chain can increase the electron density on the sulfur atom, enhancing its nucleophilicity. Conversely, electron-withdrawing groups decrease electron density and reduce nucleophilicity.

  • Acidity (pKa): Thiols are generally more acidic than alcohols. A lower pKa indicates a greater tendency to form the thiolate anion (RS⁻), which is an even stronger nucleophile.[2]

Comparative Reactivity Analysis

This electron withdrawal is expected to decrease the electron density on the sulfur atom of the thiol group, thereby reducing its nucleophilicity compared to its non-halogenated counterpart, 1-Octanethiol. We can also draw comparisons with a shorter-chain chlorinated thiol, 3-Chloro-1-propanethiol, for which some reactivity information is available.

Table 1: Predicted Relative Reactivity of Selected Alkyl Thiols in S_N2 Reactions

CompoundStructureKey FeaturesPredicted Relative Reactivity
1-Octanethiol CH₃(CH₂)₇SHUnsubstituted alkyl chainHighest
This compound CH₃(CH₂)₄CHClCH₂CH₂SHElectron-withdrawing chloro group at C3Intermediate
3-Chloro-1-propanethiol ClCH₂CH₂CH₂SHElectron-withdrawing chloro group at C3Lowest

Rationale for Predicted Reactivity:

  • 1-Octanethiol: As the parent non-substituted thiol, it serves as our baseline for high reactivity. The octyl group is weakly electron-donating, contributing to the inherent nucleophilicity of the thiol.

  • This compound: The chlorine atom at the 3-position will exert an electron-withdrawing inductive effect. This effect diminishes with distance, but will still reduce the electron density on the sulfur atom compared to 1-Octanethiol, thus lowering its nucleophilicity and reactivity.

  • 3-Chloro-1-propanethiol: Similar to this compound, it has a chlorine atom at the 3-position. However, the shorter alkyl chain means the inductive effect of the chlorine is more pronounced at the thiol group, leading to a greater reduction in nucleophilicity and thus the lowest predicted reactivity among the three.

Experimental Protocol for Measuring Thiol Reactivity

To quantitatively assess the reactivity of these thiols, a standardized experimental protocol is necessary. A common method involves a pseudo-first-order reaction with a thiol-reactive electrophilic probe, such as iodoacetamide or monobromobimane, where the disappearance of the thiol or the appearance of the product is monitored over time.[3][4]

Objective: To determine the second-order rate constant for the reaction of an alkyl thiol with iodoacetamide.

Materials:

  • Alkyl thiol (e.g., 1-Octanethiol, this compound)

  • Iodoacetamide

  • Phosphate buffer (pH 7.4)

  • Spectrophotometer or HPLC system

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the alkyl thiol in a suitable organic solvent (e.g., ethanol).

    • Prepare a 100 mM stock solution of iodoacetamide in the phosphate buffer.

  • Kinetic Assay:

    • In a quartz cuvette, add the phosphate buffer.

    • Add a small volume of the alkyl thiol stock solution to achieve a final concentration of 0.1 mM.

    • Initiate the reaction by adding the iodoacetamide stock solution to a final concentration of 1 mM (a 10-fold excess to ensure pseudo-first-order kinetics).

    • Immediately begin monitoring the reaction. This can be done by:

      • Spectrophotometrically: If the product has a unique absorbance, monitor the change in absorbance at the appropriate wavelength.

      • HPLC: At specific time intervals, withdraw an aliquot of the reaction mixture, quench the reaction (e.g., by acidification), and analyze the concentration of the remaining thiol or the formed product by reverse-phase HPLC.

  • Data Analysis:

    • Plot the natural logarithm of the thiol concentration versus time. For a pseudo-first-order reaction, this should yield a straight line.

    • The slope of this line is the negative of the pseudo-first-order rate constant (k').

    • The second-order rate constant (k) can be calculated by dividing k' by the concentration of iodoacetamide: k = k' / [Iodoacetamide].

Visualizing the Factors Affecting Thiol Reactivity

The following diagram illustrates the logical relationship between the structural features of an alkyl thiol and its resulting nucleophilic reactivity.

G Factors Influencing Alkyl Thiol Reactivity Steric_Hindrance Steric Hindrance Accessibility Accessibility of Sulfur Steric_Hindrance->Accessibility Electronic_Effects Electronic Effects Electron_Density Electron Density on Sulfur Electronic_Effects->Electron_Density Acidity Acidity (pKa) Thiolate_Formation Thiolate (RS⁻) Formation Acidity->Thiolate_Formation Reactivity Overall Nucleophilic Reactivity Accessibility->Reactivity affects Electron_Density->Reactivity determines Thiolate_Formation->Reactivity enhances

References

Validation of 3-Chlorooctane-1-thiol Reaction Products by NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the expected nuclear magnetic resonance (NMR) spectroscopic data for 3-Chlorooctane-1-thiol and its potential reaction byproducts. Detailed experimental protocols for a plausible synthetic route and subsequent NMR analysis are included to support researchers in the validation of their reaction products.

Introduction

This compound is a bifunctional molecule containing both a chloro and a thiol group, making it a potentially valuable building block in organic synthesis, particularly for the development of novel pharmaceutical agents and materials. The precise characterization of this compound is crucial to ensure the purity and identity of subsequent products. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This guide focuses on the use of ¹H and ¹³C NMR to identify the desired product and differentiate it from potential impurities that may arise during its synthesis.

A plausible synthetic route to this compound involves the nucleophilic substitution of a suitable leaving group on a C8 backbone with a hydrosulfide source. For the purpose of this guide, we will consider the synthesis via the reaction of 1-bromo-3-chlorooctane with sodium hydrosulfide (NaSH). This reaction, while direct, may lead to the formation of several byproducts, including elimination products and symmetrical sulfides.

Predicted NMR Data for this compound and Potential Byproducts

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and integration values for this compound and its likely impurities. These predictions are based on established principles of NMR spectroscopy and the known effects of chloro and thiol functional groups on alkane chains.[1][2][3][4][5][6][7]

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

CompoundProton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
This compound (Desired Product) H1 (-CH₂SH)2.5 - 2.7quartet2H
H2 (-CH₂CH₂SH)1.8 - 2.0multiplet2H
H3 (-CHCl-)3.9 - 4.1multiplet1H
H4-H7 (-CH₂-)1.2 - 1.7multiplet8H
H8 (-CH₃)0.9 - 1.0triplet3H
SH1.3 - 1.6triplet1H
Oct-2-ene-1-thiol (Elimination Byproduct) H1 (-CH₂SH)3.2 - 3.4doublet2H
H2 (=CH-)5.5 - 5.7multiplet1H
H3 (=CH-)5.7 - 5.9multiplet1H
H4-H7 (-CH₂-)1.2 - 2.1multiplet6H
H8 (-CH₃)0.9 - 1.0triplet3H
SH1.3 - 1.6triplet1H
Bis(3-chlorooctyl) sulfide (Symmetrical Sulfide Byproduct) H1 (-CH₂S-)2.6 - 2.8multiplet4H
H2 (-CH₂CH₂S-)1.7 - 1.9multiplet4H
H3 (-CHCl-)3.9 - 4.1multiplet2H
H4-H7 (-CH₂-)1.2 - 1.7multiplet16H
H8 (-CH₃)0.9 - 1.0triplet6H

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

CompoundCarbon AssignmentPredicted Chemical Shift (δ, ppm)
This compound (Desired Product) C1 (-CH₂SH)25 - 30
C2 (-CH₂CH₂SH)38 - 42
C3 (-CHCl-)60 - 65
C435 - 40
C528 - 32
C622 - 26
C731 - 35
C8 (-CH₃)13 - 15
Oct-2-ene-1-thiol (Elimination Byproduct) C1 (-CH₂SH)30 - 35
C2 (=CH-)125 - 130
C3 (=CH-)130 - 135
C432 - 36
C528 - 32
C622 - 26
C731 - 35
C8 (-CH₃)13 - 15
Bis(3-chlorooctyl) sulfide (Symmetrical Sulfide Byproduct) C1 (-CH₂S-)35 - 40
C2 (-CH₂CH₂S-)30 - 35
C3 (-CHCl-)60 - 65
C435 - 40
C528 - 32
C622 - 26
C731 - 35
C8 (-CH₃)13 - 15

Experimental Protocols

Synthesis of this compound

This protocol describes a plausible method for the synthesis of this compound from 1-bromo-3-chlorooctane.

Materials:

  • 1-bromo-3-chlorooctane

  • Sodium hydrosulfide (NaSH), anhydrous

  • Ethanol, absolute

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydrosulfide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add a solution of 1-bromo-3-chlorooctane (1.0 equivalent) in absolute ethanol dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

NMR Sample Preparation and Analysis

Materials:

  • Purified this compound

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • NMR tube

  • NMR spectrometer (e.g., 400 MHz)

Procedure:

  • Dissolve approximately 10-20 mg of the purified product in 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry NMR tube.

  • Acquire ¹H NMR and ¹³C NMR spectra at room temperature.

  • For the ¹H NMR spectrum, use standard acquisition parameters. Integrate all signals and determine the multiplicity of each peak.

  • For the ¹³C NMR spectrum, a proton-decoupled sequence is typically used to obtain singlets for each unique carbon atom.[5]

  • Analyze the obtained spectra and compare the chemical shifts, multiplicities, and integrations with the predicted data in Tables 1 and 2 to confirm the structure of the product and identify any impurities.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_products Potential Products 1-bromo-3-chlorooctane 1-bromo-3-chlorooctane This compound This compound 1-bromo-3-chlorooctane->this compound SN2 Substitution Oct-2-ene-1-thiol Oct-2-ene-1-thiol 1-bromo-3-chlorooctane->Oct-2-ene-1-thiol E2 Elimination NaSH NaSH Bis(3-chlorooctyl) sulfide Bis(3-chlorooctyl) sulfide This compound->Bis(3-chlorooctyl) sulfide Side Reaction

Caption: Plausible reaction pathway for the synthesis of this compound.

NMR_Validation_Workflow A Crude Reaction Product B Purification (e.g., Column Chromatography) A->B C Isolated Compound B->C D NMR Sample Preparation (CDCl3, TMS) C->D E 1H NMR & 13C NMR Spectra Acquisition D->E F Data Analysis (Chemical Shift, Multiplicity, Integration) E->F G Structure Confirmation F->G H Impurity Identification F->H

Caption: Workflow for the validation of this compound by NMR spectroscopy.

References

A Comparative Guide to the Electrochemical Characterization of 3-Chlorooctane-1-thiol Monolayers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the electrochemical properties of self-assembled monolayers (SAMs) of 3-Chlorooctane-1-thiol on gold surfaces. The performance of these monolayers is benchmarked against unsubstituted alkanethiols (e.g., 1-Octanethiol) and other functionalized thiols. This document is intended for researchers, scientists, and drug development professionals working with surface modification and electrochemical analysis.

Introduction

Self-assembled monolayers of organothiols on noble metal surfaces are a cornerstone of nanoscience and surface engineering, offering a versatile platform for controlling interfacial properties.[1][2][3] The introduction of functional groups, such as a chlorine atom in the alkyl chain of this compound, can significantly alter the monolayer's structure, stability, and electrochemical behavior. These alterations can be beneficial for applications in biosensing, corrosion protection, and molecular electronics.[4] This guide focuses on the electrochemical techniques used to characterize these monolayers, providing a framework for understanding the influence of the chloro-functionalization.

Comparative Electrochemical Behavior

The presence of a chlorine atom at the 3-position of the octanethiol chain is expected to introduce several key differences in the monolayer's properties compared to an unsubstituted 1-Octanethiol monolayer. These differences arise from the steric hindrance and the electronegativity of the chlorine atom, which can affect the packing density and the dipole moment of the monolayer.

Key Electrochemical Techniques and Expected Outcomes:

  • Cyclic Voltammetry (CV): CV is a fundamental technique for assessing the quality and stability of SAMs.[5][6][7][8][9] By cycling the potential, one can observe the reductive desorption and oxidative re-adsorption of the thiol monolayer. For a well-formed this compound monolayer, a distinct reductive desorption peak is expected. The potential and shape of this peak provide insights into the monolayer's stability and the interactions between the adsorbed molecules. Compared to 1-Octanethiol, the desorption peak for this compound might be shifted due to altered intermolecular interactions and the dipole moment induced by the C-Cl bond.[10]

  • Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful non-destructive technique for probing the dielectric properties and defectiveness of SAMs.[5][6][7][11] The impedance spectrum of a SAM-modified electrode is typically modeled using an equivalent circuit. A well-packed monolayer will exhibit a large charge-transfer resistance (Rct) and a low capacitance (Cdl), indicating effective blocking of the electrode surface. The presence of the chlorine atom in this compound may lead to a less densely packed monolayer compared to 1-Octanethiol due to steric effects, which would result in a lower Rct and a higher Cdl.

Expected Quantitative Comparison:

The following table summarizes the expected differences in key electrochemical parameters between a this compound monolayer and a 1-Octanethiol monolayer on a gold electrode. These are representative values based on general principles of SAM behavior.

Parameter1-Octanethiol MonolayerThis compound MonolayerRationale for Difference
Reductive Desorption Potential (V vs. Ag/AgCl) ~ -1.0 VExpected to be slightly less negativeThe C-Cl dipole may alter the surface dipole and affect the stability of the Au-S bond.
Charge-Transfer Resistance (Rct) (kΩ·cm²) > 100Expected to be lowerSteric hindrance from the chlorine atom may lead to a less ordered and more permeable monolayer.
Double-Layer Capacitance (Cdl) (µF/cm²) < 2Expected to be higherA less compact monolayer allows for greater penetration of electrolyte ions, increasing the capacitance.
Surface Coverage (θ) ~ 0.95Expected to be slightly lowerSteric effects of the chlorine atom can hinder the formation of a highly packed monolayer.

Experimental Protocols

Detailed methodologies are crucial for reproducible results in the formation and characterization of SAMs.

1. Substrate Preparation:

  • Gold substrates (e.g., evaporated gold on silicon wafers or glass) are cleaned to ensure a pristine surface for monolayer formation.

  • A common cleaning procedure involves sonication in ethanol and deionized water, followed by plasma or UV-ozone treatment to remove organic contaminants.

  • Electrochemical cleaning in an acidic solution (e.g., 0.5 M H2SO4) by potential cycling is also a highly effective method.[6]

2. Monolayer Formation:

  • Cleaned gold substrates are immediately immersed in a dilute solution (typically 1-10 mM) of this compound in a suitable solvent like absolute ethanol.

  • The self-assembly process is allowed to proceed for a sufficient duration, typically 18-24 hours, to ensure the formation of a well-ordered monolayer.[5]

  • After incubation, the substrates are thoroughly rinsed with the solvent to remove non-chemisorbed molecules and dried under a stream of inert gas (e.g., nitrogen or argon).

3. Electrochemical Characterization:

  • A standard three-electrode electrochemical cell is used, with the SAM-modified gold substrate as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl or SCE).

  • Cyclic Voltammetry: The potential is swept from a value where the monolayer is stable to a sufficiently negative potential to induce reductive desorption, and then reversed. A typical electrolyte is 0.1 M KOH or NaOH.[12]

  • Electrochemical Impedance Spectroscopy: EIS measurements are performed in the presence of a redox probe, such as a [Fe(CN)6]3-/4- solution, at the formal potential of the redox couple. The frequency is typically swept from 100 kHz to 0.1 Hz.[5][7]

Visualizing Experimental Workflows and Relationships

Experimental Workflow for SAM Characterization:

experimental_workflow cluster_prep Substrate Preparation cluster_sam Monolayer Formation cluster_char Electrochemical Characterization cluster_analysis Data Analysis Au_Substrate Gold Substrate Cleaning Cleaning (Sonication, Plasma/UV-Ozone) Au_Substrate->Cleaning Self_Assembly Self-Assembly (18-24h) Cleaning->Self_Assembly Thiol_Solution This compound Solution Thiol_Solution->Self_Assembly Rinsing_Drying Rinsing & Drying Self_Assembly->Rinsing_Drying CV Cyclic Voltammetry Rinsing_Drying->CV EIS Electrochemical Impedance Spectroscopy Rinsing_Drying->EIS CV_Data Desorption Potential, Surface Coverage CV->CV_Data EIS_Data Charge-Transfer Resistance, Capacitance EIS->EIS_Data

Caption: Workflow for the preparation and electrochemical characterization of thiol monolayers.

Logical Relationship of Monolayer Properties and Electrochemical Output:

logical_relationship cluster_properties Monolayer Properties cluster_output Electrochemical Output Packing_Density Packing Density Rct Charge-Transfer Resistance (Rct) Packing_Density->Rct increases Cdl Double-Layer Capacitance (Cdl) Packing_Density->Cdl decreases Defects Presence of Defects Defects->Rct decreases Defects->Cdl increases Dipole Surface Dipole Moment E_des Reductive Desorption Potential (E_des) Dipole->E_des shifts

Caption: Influence of monolayer properties on key electrochemical parameters.

Conclusion

The electrochemical characterization of this compound monolayers reveals the significant impact of in-chain functionalization on the properties of self-assembled monolayers. By comparing its behavior to that of unsubstituted alkanethiols, we can deduce that the presence of the chlorine atom likely reduces the packing density and alters the surface dipole, leading to measurable changes in the cyclic voltammograms and impedance spectra. A thorough understanding of these effects, guided by the experimental protocols outlined here, is essential for the rational design of functionalized surfaces for a variety of advanced applications.

References

No Catalytic Performance Data Currently Available for 3-Chlorooctane-1-thiol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and patent databases reveals a significant gap in the documented catalytic applications of 3-Chlorooctane-1-thiol. Despite extensive searches, no specific instances of this compound being used in catalytic reactions, nor any associated experimental performance data, could be identified. This lack of available information prevents the creation of a detailed comparison guide as requested.

For researchers, scientists, and drug development professionals interested in the potential catalytic uses of functionalized thiols, it is important to note that while the broader class of thiol compounds is utilized in various catalytic systems, the specific performance of this compound remains uncharacterized in publicly accessible resources.

The initial investigation sought to identify specific catalytic reactions where this compound has been employed, with the goal of extracting quantitative performance data such as reaction yields, selectivity, and turnover numbers. The intent was to compare these metrics against common alternative catalysts. However, the search yielded no such specific applications or data for this compound.

Further attempts to broaden the search to include general "chloroalkylthiols" and "halogenated alkanethiols" also failed to produce specific, quantifiable catalytic performance data for simple, non-specialized molecules in this class. The existing literature on catalytically active thiols tends to focus on more complex structures, such as chiral thiols for asymmetric catalysis or thiols used for surface functionalization of nanoparticle catalysts.

Without any foundational experimental data on the catalytic activity of this compound, it is not possible to provide the requested comparison tables, detailed experimental protocols, or visualizations of reaction pathways or workflows.

This finding suggests that the exploration of this compound as a catalyst is a novel area of research. Scientists interested in this compound may have the opportunity to conduct foundational studies to determine its catalytic properties and potential applications. Future research could involve screening this compound in a variety of common catalytic reactions to establish its activity, selectivity, and stability. Such work would be essential for any future comparative analysis.

Comparative Kinetic Analysis of 3-Chlorooctane-1-thiol and Related Alkyl Halide Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the reaction kinetics of 3-Chlorooctane-1-thiol, contextualized with data from analogous thiol and alkyl halide reactions. Due to the limited availability of specific kinetic data for this compound, this document focuses on predicting its reactivity based on established principles of organic chemistry and experimental data from similar compounds. The information presented is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction to Thiol and Alkyl Halide Reactivity

Thiols (R-SH) are sulfur analogs of alcohols and are known for their potent nucleophilicity, particularly in their deprotonated thiolate form (R-S⁻). This high nucleophilicity allows them to participate in a variety of chemical transformations, including nucleophilic substitution (S_N2) reactions, Michael additions, and thiol-ene reactions.[1][2] The reactivity of a thiol is influenced by several factors, including steric hindrance around the sulfur atom and the acidity of the thiol proton (pKa).[1]

Alkyl halides, such as this compound, are characterized by a carbon-halogen bond. The reactivity of the halogen is dependent on its position on the carbon chain (primary, secondary, or tertiary) and the nature of the halogen itself. Chlorine is a moderately good leaving group, making the carbon to which it is attached electrophilic and susceptible to attack by nucleophiles.

Predicted Reactivity of this compound

This compound possesses two primary reactive sites: the nucleophilic thiol group and the electrophilic carbon atom bonded to the chlorine atom. The thiol at position 1 is a primary thiol, which generally exhibits good reactivity due to minimal steric hindrance.[1] The chlorine atom at position 3 is on a secondary carbon, which can undergo S_N2 reactions, though typically at a slower rate than primary alkyl halides due to increased steric hindrance.

The intramolecular reaction between the thiol and the chlorinated carbon to form a cyclic thioether (a five-membered ring) is a distinct possibility. The rate of this intramolecular cyclization would be influenced by the conformational flexibility of the octane chain.

Comparative Kinetic Data

Table 1: Relative Reaction Rates of Thiols in Nucleophilic Substitution

Thiol TypeSubstrateRelative Rate Constant (k_rel)Reference
Primary ThiolGeneric Primary Alkyl Bromide~1General Organic Chemistry Principles
Secondary ThiolGeneric Primary Alkyl Bromide~0.1 - 0.5[1]
Tertiary ThiolGeneric Primary Alkyl BromideVery Slow / No Reaction[1]

Table 2: Relative Reactivity of Halogens as Leaving Groups

HalogenLeaving Group AbilityRelative Rate of S_N2 ReactionReference
IExcellent~30,000[3],[4]
BrGood~10,000[3],[4]
ClModerate~200[3],[4]
FPoor~1[5]

Experimental Protocols

The kinetic analysis of thiol reactions is commonly performed using the following techniques:

  • Spectrophotometry: This method is suitable when there is a change in the UV-Vis absorbance of the reactants or products over the course of the reaction. For instance, the disappearance of a chromophore can be monitored over time to determine the reaction rate.[6]

  • Fourier Transform Infrared (FTIR) Spectroscopy: The disappearance of the S-H stretching band (around 2550 cm⁻¹) can be monitored to track the consumption of the thiol reactant.[1][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to follow the appearance of product signals and the disappearance of reactant signals, providing a detailed picture of the reaction progress.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC allows for the separation and quantification of reactants and products at different time points, enabling the determination of reaction kinetics.[8]

A general workflow for a kinetic study is outlined in the diagram below.

Visualizations

G cluster_workflow Experimental Workflow for Kinetic Analysis prep Reaction Preparation (Reactants, Solvent, Catalyst) monitoring Reaction Monitoring (e.g., FTIR, NMR, HPLC) prep->monitoring Initiate Reaction data Data Acquisition (Concentration vs. Time) monitoring->data Collect Samples analysis Kinetic Analysis (Rate Law, Rate Constant) data->analysis Data Processing

Caption: A typical experimental workflow for studying reaction kinetics.

G Reactants R-SH + R'-X TransitionState Transition State [R-S---R'---X]⁻ Reactants:thiol->TransitionState Nucleophilic Attack Reactants:alkyl_halide->TransitionState Products R-S-R' + H-X TransitionState->Products Leaving Group Departure

Caption: Generalized S_N2 reaction pathway for a thiol and an alkyl halide.

References

Safety Operating Guide

Proper Disposal of 3-Chlorooctane-1-thiol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for the responsible management of 3-Chlorooctane-1-thiol is critical for maintaining a safe laboratory environment and ensuring environmental protection. This guide offers a step-by-step operational plan for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. The procedures outlined below are designed to mitigate risks associated with this chemical's hazardous properties.

This compound is a combustible liquid that can cause allergic skin reactions and is very toxic to aquatic life with long-lasting effects.[1] Due to its dual nature as a halogenated organic compound and a thiol, specific handling and disposal protocols are required to address both its chemical reactivity and its potential environmental impact. The characteristic strong and unpleasant odor of thiols also necessitates measures to control vapor release.

Safety and Hazard Data

A clear understanding of the hazards associated with this compound is the foundation of safe handling and disposal. The following table summarizes key safety data.

Hazard ClassificationGHS PictogramsPrecautionary Statements
Combustible Liquid (Category 4)NoneP210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1]
Skin Sensitization (Category 1)GHS07P261: Avoid breathing dust/ fume/ gas/ mist/ vapours/ spray. P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. P302 + P352: IF ON SKIN: Wash with plenty of water. P333 + P313: If skin irritation or rash occurs: Get medical advice/ attention.[1]
Acute Aquatic Hazard (Category 1)GHS09P273: Avoid release to the environment. P391: Collect spillage.[1]
Chronic Aquatic Hazard (Category 1)GHS09P273: Avoid release to the environment.[1]
Additional Hazards Stench[1]

Disposal Workflow

The proper disposal of this compound involves a multi-step process that prioritizes safety and regulatory compliance. The following diagram illustrates the decision-making and operational workflow for handling this chemical waste.

start Start: this compound Waste Generated ppe Don Appropriate PPE: - Nitrile gloves - Safety goggles/face shield - Lab coat start->ppe fume_hood Work exclusively in a certified chemical fume hood ppe->fume_hood spill_check Small Spill or Residual? fume_hood->spill_check decontaminate_glassware Decontaminate contaminated glassware and equipment by soaking in a bleach solution (see protocol) fume_hood->decontaminate_glassware collect_waste Collect liquid waste in a designated 'Halogenated Organic Waste' container spill_check->collect_waste No spill_cleanup Clean up with absorbent material spill_check->spill_cleanup Yes label_waste Properly label the waste container: - 'Hazardous Waste' - 'this compound' - List all constituents and concentrations collect_waste->label_waste seal_container Securely seal the container label_waste->seal_container store_waste Store in a designated, well-ventilated satellite accumulation area seal_container->store_waste ehs_pickup Arrange for pickup by Environmental Health & Safety (EHS) store_waste->ehs_pickup end End: Proper Disposal ehs_pickup->end decontaminate_spill Decontaminate the spill area with a bleach solution spill_cleanup->decontaminate_spill package_spill_waste Package contaminated materials in a sealed, labeled bag for hazardous waste disposal decontaminate_spill->package_spill_waste package_spill_waste->ehs_pickup decontaminate_glassware->ehs_pickup

Caption: Disposal workflow for this compound.

Detailed Experimental Protocol for Disposal

This protocol provides a step-by-step guide for the safe handling and disposal of this compound waste in a laboratory setting.

Objective: To safely collect, label, and store this compound for disposal, and to decontaminate associated labware.

Materials:

  • Appropriate Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and a lab coat are mandatory.

  • Designated hazardous waste container for halogenated organic compounds.

  • Hazardous waste labels.

  • Chemical fume hood.

  • Household bleach (5.25% sodium hypochlorite solution).

  • Absorbent materials (e.g., vermiculite or sand).

  • Sealable plastic bags.

  • Secondary containment for waste containers.

Procedure:

Part A: Collection of Liquid this compound Waste

  • Work in a Fume Hood: All handling of this compound must be conducted in a certified chemical fume hood to mitigate the inhalation of its vapors and control its strong odor.

  • Segregate Waste: Collect waste this compound in a designated waste container specifically for halogenated organic waste . Do not mix with non-halogenated organic solvents or other waste streams.

  • Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • An accurate list of all chemical constituents and their approximate concentrations.

  • Secure Storage: Keep the waste container tightly sealed when not in use. Store the container in a designated and well-ventilated satellite accumulation area, within secondary containment to prevent spills.

  • Arrange for Disposal: Once the container is full or has been stored for the maximum allowable time according to your institution's policies, arrange for its collection by your institution's Environmental Health & Safety (EHS) department.

Part B: Management of Small Spills and Contaminated Materials

  • Cleanup of Small Spills: For small spills within the fume hood, use an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels to absorb the bulk of the liquid.

  • Package Contaminated Materials: Place the absorbent material and any contaminated disposable items (e.g., gloves, pipette tips) into a sealable plastic bag. Label the bag as "Hazardous Waste" with the chemical name and dispose of it through your institution's hazardous waste program.

  • Decontamination of Spill Area: After removing the bulk of the spill, decontaminate the surface by wiping it down with a cloth soaked in a household bleach solution.

Part C: Decontamination of Glassware and Equipment

The malodorous nature of thiols requires thorough decontamination of all labware that has come into contact with this compound. Oxidation with sodium hypochlorite (bleach) is an effective method for neutralizing the thiol group.

  • Prepare a Bleach Bath: In a designated container inside a chemical fume hood, prepare a decontamination bath by mixing household bleach with water. A 1:1 mixture can be effective, but for more concentrated waste, using undiluted bleach may be necessary.

  • Soak Contaminated Items: Submerge the contaminated glassware and equipment in the bleach bath. Allow the items to soak for at least 24 hours to ensure complete oxidation of the thiol.[2] The reaction can be slow.

  • Monitor for Heat: The oxidation of thiols can be exothermic.[2] For larger quantities of residual thiol, monitor the temperature of the bleach bath. If the temperature rises significantly, cool the container in an ice bath.

  • Dispose of Bleach Solution: The resulting bleach solution, which now contains the oxidized thiol and chlorinated byproducts, must be collected as hazardous waste.[2] Transfer the solution to a designated container for corrosive and halogenated waste, and label it accordingly.

  • Final Cleaning: After soaking in bleach, the glassware can be washed using standard laboratory procedures.

By adhering to these procedures, laboratory personnel can effectively manage the risks associated with this compound and ensure its proper and safe disposal. Always consult your institution's specific safety and waste disposal guidelines.

References

Personal protective equipment for handling 3-Chlorooctane-1-thiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling, use, and disposal of 3-Chlorooctane-1-thiol in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this information is synthesized from data on structurally similar chemicals, including halogenated hydrocarbons and thiols, to ensure a high level of safety.

Immediate Safety Concerns and Personal Protective Equipment (PPE)

This compound is a combustible liquid that may be fatal if swallowed and enters the airways. It is also very toxic to aquatic life with long-lasting effects.[1] Due to its thiol group, it is expected to have a strong, unpleasant odor and may cause skin and respiratory irritation.[2][3] The chlorinated alkane structure suggests potential for toxicity to organs such as the kidneys and nervous system with prolonged exposure.[4]

Engineering Controls:

  • Work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[5][6]

  • Ensure safety showers and eyewash stations are readily accessible.

Personal Protective Equipment (PPE): A comprehensive PPE plan is mandatory for handling this substance.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield are required.[7]Protects against splashes and vapors that can cause serious eye irritation.[2]
Hand Protection Wear double-layered gloves: an inner nitrile glove and an outer, chemical-resistant glove (e.g., Viton® or butyl rubber).[7][8]Provides protection against skin absorption and irritation. Thiols can cause skin sensitization.[9]
Body Protection A flame-resistant lab coat worn over long pants and closed-toe shoes.[8]Protects skin from accidental splashes and contact.
Respiratory Protection Typically not required when working in a properly functioning chemical fume hood. If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6][8]Prevents inhalation of harmful vapors, which can cause respiratory irritation.[2]

Operational and Disposal Plans

Handling and Storage:

  • Keep away from heat, sparks, and open flames.[9][10]

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[10][11]

  • Store away from oxidizing agents.[11]

  • Ground and bond containers when transferring material to prevent static discharge.

  • Avoid inhalation of vapor or mist.[9]

  • Wash hands thoroughly after handling.[11]

Spill Management:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[11]

  • Containment: For small spills, absorb the chemical with an inert material such as sand, earth, or vermiculite.[11] Do not use combustible materials like paper towels to absorb the spill.

  • Collection: Carefully collect the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

Disposal Plan:

  • Dispose of this compound and any contaminated materials as hazardous waste.

  • Do not dispose of this chemical down the drain, as it is very toxic to aquatic life.[1][9]

  • All waste must be handled in accordance with local, state, and federal regulations.

Experimental Workflow

The following diagram outlines the necessary steps for safely handling this compound during a typical laboratory experiment.

G cluster_prep Preparation Phase cluster_handling Handling & Use Phase cluster_cleanup Cleanup & Disposal Phase prep1 Review SDS/Safety Info prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handle1 Transfer Chemical prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Quench Reaction (if applicable) handle2->clean1 clean2 Segregate Waste clean1->clean2 clean3 Decontaminate Glassware clean2->clean3 clean4 Dispose of Waste clean3->clean4 clean5 Doff PPE clean4->clean5 clean6 Wash Hands clean5->clean6

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.